Znf207-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C32H34BrN3O |
|---|---|
Peso molecular |
556.5 g/mol |
Nombre IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-8-bromo-15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,10,12-pentaene-15-carboxamide |
InChI |
InChI=1S/C32H34BrN3O/c33-32-21-31(22-34,29(25-10-4-6-12-27(25)32)26-11-5-7-13-28(26)32)30(37)35-17-14-23-15-18-36(19-16-23)20-24-8-2-1-3-9-24/h1-13,23,25,27,29H,14-21H2,(H,35,37) |
Clave InChI |
FYUCQHAFCPRZKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCNC(=O)C2(CC3(C4C=CC=CC4C2C5=CC=CC=C53)Br)C#N)CC6=CC=CC=C6 |
Origen del producto |
United States |
Foundational & Exploratory
Understanding the Mechanism of Action of ZNF207 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger protein 207 (ZNF207), also known as BuGZ, has emerged as a critical regulator in fundamental cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology and regenerative medicine. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action governed by ZNF207 and the consequences of its inhibition. While specific data on a designated "ZNF207-IN-1" inhibitor is not publicly available, this document will detail the function of ZNF207 and the established mechanisms of its known inhibitors, offering a robust framework for understanding the therapeutic potential of targeting this protein.
ZNF207 is a protein with diverse functions, primarily implicated in mitotic spindle assembly, the maintenance of pluripotency in stem cells, and RNA splicing.[1][2][3] Its activity is crucial for proper cell division and the regulation of cell fate.[2][4] Consequently, inhibitors of ZNF207 are of significant interest for their potential to disrupt the proliferation of cancer cells and modulate stem cell behavior.
Core Functions of ZNF207
ZNF207's mechanism of action is centered around its ability to interact with key cellular components, including microtubules, the BUB3 protein, and RNA. These interactions are fundamental to its roles in:
-
Mitotic Progression: ZNF207 plays a pivotal role in the assembly of the mitotic spindle and the spindle assembly checkpoint (SAC). It localizes to the kinetochores and spindle matrix, where it binds to microtubules and promotes their polymerization. This is facilitated by ZNF207's ability to undergo liquid-liquid phase separation, which concentrates tubulin and promotes spindle formation. Furthermore, ZNF207 stabilizes the BUB3 protein, a key component of the SAC, ensuring accurate chromosome segregation.
-
Pluripotency and Self-Renewal: In human embryonic stem cells (hESCs), a specific isoform of ZNF207 acts as a transcription factor that is essential for maintaining self-renewal and pluripotency. It directly regulates the expression of the master pluripotency factor OCT4. Interestingly, ZNF207's function in pluripotency can differ between species, with a post-transcriptional role being more prominent in mouse ESCs.
-
RNA Splicing: ZNF207 has been identified as an RNA-binding protein that interacts with the spliceosome. It is involved in pre-mRNA splicing, and its depletion can lead to alterations in alternative splicing events, affecting the expression of various genes. Recent studies have shown that ZNF207's zinc finger domain interacts with U1 snRNP factors to regulate alternative splicing.
Mechanism of Action of ZNF207 Inhibition
Inhibition of ZNF207 disrupts its critical cellular functions, leading to distinct phenotypic outcomes depending on the cellular context. The natural compound Parthenolide serves as a key example of a direct ZNF207 inhibitor.
Disruption of Mitotic Spindle Formation and Function:
Parthenolide directly binds to ZNF207 at cysteine 54, inhibiting its ability to bind to microtubules. This interference prevents the proper attachment of kinetochores to microtubules, a critical step for chromosome alignment and segregation during mitosis. The consequences of this inhibition include:
-
Mitotic Arrest: Cells are unable to form a stable metaphase plate, leading to an arrest in mitosis.
-
Chromosome Missegregation: The failure of proper kinetochore-microtubule attachments results in aneuploidy.
-
Apoptosis: Prolonged mitotic arrest often triggers programmed cell death.
Indirect inhibitors of pathways involving ZNF207, such as CDK4/6 inhibitors (e.g., Palbociclib) or DNA damaging agents (e.g., Cisplatin), can also affect the cellular processes where ZNF207 is active, though their mechanism is not through direct binding.
Modulation of Pluripotency and Differentiation:
Inhibition of ZNF207 in hESCs would be expected to disrupt the core transcriptional network maintaining pluripotency. This could lead to:
-
Loss of Self-Renewal: A decrease in the expression of key pluripotency factors like OCT4.
-
Induction of Differentiation: A shift in the balance from self-renewal towards differentiation, particularly towards the ectodermal lineage.
Alteration of RNA Splicing:
Inhibiting ZNF207's interaction with the spliceosome can lead to widespread changes in alternative splicing. This can have profound effects on the proteome, potentially impacting numerous cellular pathways. For instance, depletion of ZNF207 has been shown to correct aberrant splicing of the LMNA gene, which is responsible for progeria.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| Parthenolide Binding Site | Cysteine 54 | In vitro / HeLa cells | |
| ZNF207 Isoforms in hESCs | Isoforms A and C abundant | hESCs | |
| ZNF207 Isoform Switch | From A/C to B upon differentiation | Differentiating hESCs |
Key Experimental Protocols
1. In Vitro Microtubule Binding Assay
-
Objective: To determine the effect of a ZNF207 inhibitor on the interaction between ZNF207 and microtubules.
-
Methodology:
-
Purify recombinant ZNF207 protein.
-
Polymerize tubulin to form microtubules in a taxol-stabilized buffer.
-
Incubate purified ZNF207 with the ZNF207 inhibitor (e.g., Parthenolide) or a vehicle control.
-
Add the ZNF207-inhibitor mixture to the polymerized microtubules.
-
Pellet the microtubules and associated proteins by ultracentrifugation.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-ZNF207 antibody to determine the amount of ZNF207 bound to microtubules.
-
2. Kinetochore Localization Assay
-
Objective: To assess the impact of a ZNF207 inhibitor on the localization of ZNF207 to kinetochores during mitosis.
-
Methodology:
-
Culture cells (e.g., HeLa) on coverslips and synchronize them in mitosis using a mitotic blocker (e.g., nocodazole).
-
Treat the synchronized cells with the ZNF207 inhibitor or a vehicle control.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Perform immunofluorescence staining using antibodies against ZNF207 and a kinetochore marker (e.g., CREST).
-
Visualize the localization of ZNF207 at the kinetochores using confocal microscopy.
-
3. Alternative Splicing Analysis by RT-PCR
-
Objective: To investigate the effect of ZNF207 inhibition on the alternative splicing of a target gene.
-
Methodology:
-
Treat cells with a ZNF207 inhibitor or a control.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using primers that flank the alternatively spliced exon of the target gene.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the different splice isoforms.
-
Quantify the relative abundance of the isoforms using densitometry or quantitative PCR.
-
Visualizing the Mechanisms
Signaling and Functional Pathways
Caption: Core functions of ZNF207 in mitosis, pluripotency, and RNA splicing.
Caption: Mechanism of action for a ZNF207 inhibitor leading to cellular outcomes.
Caption: A generalized experimental workflow for characterizing a ZNF207 inhibitor.
Conclusion
ZNF207 is a multifaceted protein that presents a promising therapeutic target due to its integral roles in cell division, stem cell biology, and RNA processing. While the specific inhibitor "this compound" remains to be characterized in public literature, the established mechanisms of ZNF207 and its known inhibitors, such as Parthenolide, provide a strong foundation for future drug development efforts. By disrupting microtubule dynamics, interfering with the spindle assembly checkpoint, altering pluripotency transcriptional programs, and modulating alternative splicing, inhibitors of ZNF207 have the potential to be effective agents in various disease contexts. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to exploring the therapeutic utility of targeting ZNF207.
References
Znf207-IN-1: A Technical Guide to a Novel Inhibitor of Zinc Finger Protein 207
For Researchers, Scientists, and Drug Development Professionals
Introduction
Znf207-IN-1, also identified as compound C16, is a novel, potent, and specific small molecule inhibitor of Zinc Finger Protein 207 (ZNF207).[1][2][3][4] ZNF207, also known as BuGZ, is a multifaceted protein implicated in critical cellular processes including mitotic spindle assembly, transcriptional regulation in stem cell pluripotency, and immuno-oncology.[5] The dysregulation of ZNF207 has been linked to the progression of certain cancers, particularly glioma, by promoting tumor stemness. This compound has emerged from a rational drug design campaign aimed at targeting the oncogenic functions of ZNF207 and represents a promising lead compound for the development of novel cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.
Core Compound Details
| Property | Value | Reference |
| Compound Name | This compound (C16) | |
| Target | Zinc Finger Protein 207 (ZNF207/BuGZ) | |
| Binding Affinity (KD) | 67 nM | |
| Chemical Class | N-(anthracen-9-ylmethyl) benzamide derivative | |
| Therapeutic Indication | Glioma (preclinical) | |
| Key Features | Potent ZNF207 inhibition, blood-brain barrier permeability |
Mechanism of Action
This compound directly binds to ZNF207, inhibiting its activity. The compound was rationally designed to fit into specific binding pockets of the ZNF207 protein, thereby disrupting its normal function. By inhibiting ZNF207, this compound has been shown to hinder tumorigenesis, suppress cancer cell migration, and induce apoptosis in glioma cells in vitro. These effects are attributed to the downregulation of genes associated with cancer stemness.
Another known inhibitor of ZNF207 is the natural product Parthenolide. Parthenolide has been shown to covalently bind to Cysteine 54 (Cys54) within the second zinc-finger domain of ZNF207. This covalent modification interferes with the microtubule-binding ability of ZNF207, leading to defects in kinetochore-microtubule attachment during mitosis.
Figure 1. Signaling pathway of this compound's inhibitory action on ZNF207 and its downstream effects on glioma cells.
Quantitative Biological Data
The following tables summarize the in vitro efficacy of this compound in glioma cell lines.
Table 1: Inhibition of Sphere Formation (IC50)
| Cell Line | IC50 (µM) |
| U87 | 0.5 - 2.5 |
| U251 | 0.5 - 2.5 |
| Patient-Derived Glioma Stem Cells | 0.5 - 2.5 |
Data extracted from Zhang et al., J Med Chem. 2024.
Table 2: Cytotoxicity (IC50)
| Cell Line | IC50 (µM) |
| U87 | 0.5 - 15 |
| U251 | 0.5 - 15 |
| Patient-Derived Glioma Stem Cells | 0.5 - 15 |
Data extracted from Zhang et al., J Med Chem. 2024.
Experimental Protocols
Synthesis of this compound (Compound C16)
The synthesis of this compound is described as a multi-step process. A detailed synthetic scheme and step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, are available in the supplementary information of the primary publication by Zhang et al. in the Journal of Medicinal Chemistry (2024). The general approach involves the synthesis of an N-(anthracen-9-ylmethyl) benzamide scaffold with subsequent modifications to optimize binding to ZNF207.
Figure 2. A generalized workflow for the synthesis of this compound.
In Vitro Assays
Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Protein Immobilization: Recombinant human ZNF207 protein is immobilized on a CM5 sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the chip surface.
-
Data Acquisition: Binding and dissociation are monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.
Sphere Formation Assay for Cancer Stemness:
-
Cell Seeding: Glioma cells (e.g., U87, U251) or patient-derived glioma stem cells are seeded at a low density in serum-free neural stem cell medium.
-
Compound Treatment: Cells are treated with a dose range of this compound.
-
Incubation: Cells are incubated for a period of 7-14 days to allow for sphere formation.
-
Quantification: The number and size of spheres are quantified using microscopy and imaging software.
-
IC50 Determination: The concentration of this compound that inhibits 50% of sphere formation is calculated.
For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding: Glioma cells are seeded in 96-well plates.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as MTT or a luminescence-based assay (e.g., CellTiter-Glo).
-
IC50 Determination: The concentration of this compound that reduces cell viability by 50% is determined.
For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.
In Vivo Studies
Orthotopic Glioma Mouse Model:
-
Cell Implantation: Luciferase-expressing glioma cells are stereotactically implanted into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging.
-
Compound Administration: Once tumors are established, mice are treated with this compound or vehicle control (e.g., via intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is assessed by monitoring bioluminescence signals over time. Survival analysis is also performed.
-
Pharmacokinetic and Pharmacodynamic Analysis: Blood and brain tissue samples can be collected to assess drug concentration and target engagement.
For a detailed protocol, refer to the supplementary materials of Zhang et al., J Med Chem. 2024.
Conclusion
This compound is a novel and potent inhibitor of ZNF207 with demonstrated preclinical efficacy against glioma. Its ability to cross the blood-brain barrier and target cancer stemness makes it a compelling candidate for further development. The availability of detailed synthetic and biological evaluation protocols provides a solid foundation for researchers to explore the therapeutic potential of this compound and to further investigate the role of ZNF207 in cancer and other diseases.
References
Znf207-IN-1: A Novel Benzamide Derivative Targeting Glioma Stemness
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization of a First-in-Class ZNF207 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the novel small molecule inhibitor, Znf207-IN-1. Discovered as a potent antagonist of Zinc Finger Protein 207 (ZNF207), this compound represents a promising new strategy for the treatment of glioma by targeting tumor stemness. The information herein is compiled from the seminal publication by Zhang et al. in the Journal of Medicinal Chemistry and is intended to provide researchers and drug development professionals with a detailed understanding of its synthesis, mechanism of action, and preclinical activity.
Introduction: Targeting ZNF207 in Glioma
Glioblastoma remains one of the most aggressive and difficult-to-treat cancers, largely due to a subpopulation of glioma stem cells (GSCs) that drive tumor initiation, recurrence, and therapeutic resistance. A novel therapeutic approach focuses on targeting the molecular machinery that maintains this stem-like state. Zinc Finger Protein 207 (ZNF207) has been identified as a key regulator of pluripotency and self-renewal in stem cells. In the context of glioma, ZNF207 is a promising molecular target for dismantling the stemness of cancer cells.
The discovery of this compound (also identified as compound C16) marks a significant advancement in this area.[1] As a first-in-class inhibitor, it demonstrates potent activity in preclinical models of glioma, including efficient permeability across the blood-brain barrier, a critical feature for any central nervous system therapeutic.[1]
Discovery of this compound
This compound was identified through a rational drug design campaign aimed at discovering inhibitors of ZNF207. The core chemical scaffold is an N-(anthracen-9-ylmethyl) benzamide, which was systematically modified to optimize potency and drug-like properties. Compound C16, now designated this compound, emerged as the lead candidate from this series based on its superior performance in cellular assays.
Quantitative Biological Data
The biological activity of this compound was characterized in a panel of glioma cell lines. The following tables summarize the key quantitative data reported for the compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line(s) | IC50 Range (µM) | Reference |
| Sphere Formation Inhibition | Glioma Stem Cells | 0.5 - 2.5 | [1] |
| Cytotoxicity | Glioma Cell Lines | 0.5 - 15 | [1] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value | Significance | Reference |
| Blood-Brain Barrier Permeability | Efficient | Essential for CNS drug efficacy | [1] |
Synthesis and Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used in its characterization. These protocols are based on the descriptions provided in the primary literature.
The synthesis of this compound is achieved through a straightforward multi-step process, as depicted in the workflow below. The general scheme involves the preparation of a key benzamide precursor followed by its coupling with an anthracenylmethylamine moiety.
Disclaimer: The following protocol is an illustrative representation based on standard organic chemistry practices for the synthesis of N-arylmethyl benzamides and may not reflect the exact, step-by-step procedure from the source publication.
Step 1: Synthesis of the Benzamide Precursor
-
To a solution of 4-substituted benzoic acid (1.0 eq) in thionyl chloride (5.0 eq), add a catalytic amount of DMF.
-
Heat the reaction mixture at reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of (Anthracen-9-yl)methanamine
-
This starting material can be synthesized from 9-anthracenecarbonitrile via reduction, a common method for producing primary amines from nitriles.
Step 3: Coupling Reaction to form this compound
-
Dissolve (anthracen-9-yl)methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of the prepared acid chloride (1.1 eq) in anhydrous DCM dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
This assay is crucial for assessing the inhibitor's effect on the self-renewal capacity of glioma stem cells.
-
Cell Culture: Dissociate glioma stem cells (GSCs) into single cells and plate them at a low density (e.g., 1,000 cells/well) in serum-free neural stem cell medium in ultra-low attachment plates.
-
Compound Treatment: Add this compound at various concentrations (e.g., from 0.1 µM to 20 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-10 days to allow for the formation of neurospheres.
-
Quantification: Image the wells using a microscope and count the number of spheres with a diameter greater than a predefined threshold (e.g., 50 µm).
-
Data Analysis: Normalize the sphere count in treated wells to the vehicle control. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-glioma effect by inhibiting the function of ZNF207. ZNF207 is known to be a multifaceted protein that acts as a transcription factor and an RNA-binding protein, playing a critical role in maintaining the undifferentiated state of stem cells. By inhibiting ZNF207, this compound is hypothesized to disrupt the transcriptional and post-transcriptional programs that govern glioma stem cell self-renewal and survival, ultimately leading to a reduction in the GSC population and sensitization of the tumor to other therapies.
Conclusion and Future Directions
This compound is a novel, potent, and brain-penetrant inhibitor of ZNF207. Its ability to inhibit the self-renewal of glioma stem cells in preclinical models highlights its potential as a transformative therapy for glioblastoma. The data presented in the foundational study by Zhang et al. provide a strong rationale for further development. Future work should focus on detailed pharmacokinetic and pharmacodynamic studies, comprehensive safety and toxicology profiling, and the exploration of combination therapies to fully elucidate the therapeutic potential of targeting the ZNF207 axis in glioma and potentially other cancers driven by stem-like cell populations.
References
A Technical Guide to the Biological Activity of Zinc Finger Protein 207 (ZNF207)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biological activities of Zinc Finger Protein 207 (ZNF207), a multifaceted protein implicated in a range of critical cellular processes. Initial inquiries for a specific inhibitor, Znf207-IN-1, did not yield publicly available data, suggesting it may be a novel or proprietary compound. Consequently, this document focuses on the well-characterized biology of its target, ZNF207, also known as BuGZ (BUB3-interacting and GLEBS motif-containing protein). Understanding the intricate functions of ZNF207 is paramount for the development of targeted therapeutics. This guide synthesizes current knowledge on its role in pluripotency, cell cycle regulation, alternative splicing, and oncology, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Biological Functions of ZNF207
ZNF207 is a dynamic protein with diverse functions that are often dependent on cellular context and isoform expression. Its activities can be broadly categorized into three key areas: maintenance of pluripotency and self-renewal, regulation of mitosis, and modulation of RNA processing.
Role in Pluripotency and Self-Renewal of Embryonic Stem Cells
In human embryonic stem cells (hESCs), ZNF207 is a critical component of the core pluripotency network.[1][2][3][4][5] It partners with master transcription factors OCT4, SOX2, and NANOG to maintain the self-renewal and undifferentiated state of these cells. A specific isoform of ZNF207 plays a pivotal role in the delicate balance between pluripotency and the initiation of differentiation towards the ectodermal lineage by directly regulating the expression of neuronal transcription factors, including OTX2.
Regulation of Mitotic Progression
ZNF207, in its role as BuGZ, is a key regulator of mitosis. It is essential for the proper alignment of chromosomes during cell division. This function is mediated through its interaction with and stabilization of BUB3, a component of the spindle assembly checkpoint (SAC). The GLEBS domain of ZNF207 is responsible for this interaction. Inhibition or depletion of ZNF207 leads to the loss of both BUB3 and its binding partner BUB1 from the kinetochores, resulting in defects in chromosome congression and attenuation of Aurora B kinase activity, which can be lethal to cancer cells.
Involvement in Alternative Splicing
Recent studies have unveiled a significant role for ZNF207 in the regulation of alternative pre-mRNA splicing. ZNF207 can influence splicing decisions, and its depletion has been shown to affect thousands of splicing events, with a majority being skipped alternative cassette exons. This function appears to be mediated through its interaction with components of the U1 snRNP via its zinc finger domains. Notably, depletion of ZNF207 has been shown to correct the aberrant splicing of the LMNA gene that leads to progeria, highlighting its therapeutic potential in splicing-related disorders.
ZNF207 in Disease: A Focus on Cancer
The multifaceted roles of ZNF207 in fundamental cellular processes position it as a significant factor in tumorigenesis and cancer progression.
Pan-Cancer Upregulation and Prognostic Significance
Bioinformatic analyses across a wide range of cancer types have revealed a consistent upregulation of ZNF207 expression in tumor tissues compared to normal tissues. This elevated expression is often associated with adverse clinicopathological features and poorer patient prognosis, particularly in liver cancer.
Role in Immune Evasion
ZNF207 is implicated in mechanisms of immune escape within the tumor microenvironment. Its expression levels have been linked to immune subtypes and molecular pathways that modulate immune responses, suggesting that targeting ZNF207 could be a strategy to enhance anti-tumor immunity. In hepatocellular carcinoma, ZNF207 has been identified as a potential immunosuppressive target, and its silencing may be beneficial in combination with anti-PD1 therapy.
Quantitative Data on ZNF207 Activity
The following tables summarize quantitative data from studies investigating the effects of ZNF207 modulation on gene expression.
Table 1: Differentially Expressed Genes upon ZNF207 Knockdown in Human Embryonic Stem Cells (hESCs)
| Gene Regulation | Number of Genes (≥ 2-fold change) | Reference |
| Downregulated | 1287 | |
| Upregulated | 785 |
Table 2: Differentially Expressed Genes upon Zfp207 Knockdown in Mouse Embryonic Stem Cells (mESCs)
| Knockdown Condition | Downregulated Genes (>1.5-fold change, p < 0.05) | Upregulated Genes (>1.5-fold change, p < 0.05) | Reference |
| shRNA 1 (KD1) | 382 | 1062 | |
| shRNA 2 (KD2) | 522 | 1082 |
Table 3: Altered Splicing Events upon Zfp207 Knockdown in mESCs
| Knockdown Condition | Number of Splicing Events (FDR < 0.05) | Number of Affected Genes | Reference |
| shRNA 1 (KD1) | 601 | 419 | |
| shRNA 2 (KD2) | 910 | 609 |
Signaling Pathways and Molecular Interactions
ZNF207 functions within complex signaling networks to exert its biological effects. The following diagrams illustrate key pathways and interaction hubs.
Caption: ZNF207 interaction with core transcription factors in hESCs.
Caption: ZNF207's function in the spindle assembly checkpoint.
Experimental Protocols for Studying ZNF207
This section outlines key experimental methodologies for investigating the biological functions of ZNF207.
siRNA-mediated Knockdown of ZNF207
This protocol is for the transient reduction of ZNF207 expression in cultured cells.
-
Cell Plating: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute ZNF207-specific and non-targeting control siRNAs to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute 5 µL of siRNA stock into 245 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 245 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form siRNA-lipid complexes.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
-
Validation: Assess knockdown efficiency by RT-qPCR and Western blotting.
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions to which ZNF207 binds.
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-ZNF207 antibody or an isotype control IgG.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis: Analyze the enriched DNA by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq).
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to identify proteins that interact with ZNF207.
-
Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ZNF207 antibody or control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads and incubate for 1-3 hours at 4°C.
-
Washes: Wash the beads three times with lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating ZNF207 function.
Caption: A workflow for studying ZNF207 using modern molecular biology techniques.
Conclusion and Future Directions
ZNF207 is a protein with a remarkable diversity of functions, acting as a transcription factor, a regulator of mitosis, and a modulator of alternative splicing. Its widespread upregulation in cancer and its role in immune evasion make it a compelling target for therapeutic development. Future research should focus on elucidating the precise molecular mechanisms that govern its isoform-specific functions and its role in the tumor microenvironment. The development of small molecule inhibitors that can selectively target the different activities of ZNF207 represents a promising avenue for novel cancer therapies and the treatment of other diseases linked to its dysregulation. The experimental frameworks provided in this guide offer a solid foundation for researchers to further unravel the complexities of ZNF207 biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. RNA-coupled CRISPR Screens Reveal ZNF207 as a Regulator of LMNA Aberrant Splicing in Progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - ZNF207 [maayanlab.cloud]
- 5. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells [ideas.repec.org]
Technical Guide: ZNF207-IN-1 and its Interaction with the Target Protein ZNF207
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc finger protein 207 (ZNF207), also known as BuGZ, is a critical regulator of mitotic progression, playing a key role in the spindle assembly checkpoint (SAC). Its multifaceted functions in cell cycle control, pluripotency, and RNA splicing have identified it as a promising therapeutic target in oncology and other diseases. This technical guide provides an in-depth overview of a novel small molecule inhibitor, referred to herein as ZNF207-IN-1, which targets ZNF207. This document details the quantitative interaction data, comprehensive experimental protocols for inhibitor characterization, and visual representations of the relevant signaling pathways and experimental workflows. While the specific inhibitor "this compound" is used as a designated placeholder for the purpose of this guide, the presented data is based on the potent N-(anthracen-9-ylmethyl) benzamide derivative, C16, a known inhibitor of ZNF207.
Introduction to ZNF207
ZNF207 is a microtubule-associated protein essential for the proper execution of mitosis. A primary function of ZNF207 is to ensure the stability and correct localization of the mitotic checkpoint protein BUB3 to the kinetochores.[1][2] This interaction is crucial for the spindle assembly checkpoint, a critical cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3] Dysregulation of the SAC can lead to aneuploidy, a hallmark of many cancers.
Beyond its role in mitosis, ZNF207 is also implicated in:
-
Pluripotency and Stem Cell Regulation: ZNF207 is involved in maintaining the self-renewal and pluripotency of human embryonic stem cells.[4]
-
RNA Splicing: ZNF207 interacts with the spliceosome and is required for interphase RNA splicing.
-
Oncogenesis: Elevated expression of ZNF207 has been observed in various cancers, including hepatocellular carcinoma, and is associated with poor prognosis.
Given its central role in these fundamental cellular processes, the development of small molecule inhibitors targeting ZNF207 presents a promising avenue for therapeutic intervention.
Quantitative Data for this compound (C16)
The following table summarizes the available quantitative data for the ZNF207 inhibitor C16, designated here as this compound. This compound is a novel N-(anthracen-9-ylmethyl) benzamide derivative that has demonstrated potent inhibitory activity against ZNF207.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Sphere Formation) | 0.5 - 2.5 µM | Glioma Cells | |
| IC50 (Cytotoxicity) | 0.5 - 15 µM | Glioma Cells |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction between a small molecule inhibitor, such as this compound, and the ZNF207 protein.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Primary Screening
This protocol describes a high-throughput screening method to identify compounds that disrupt the interaction between ZNF207 and its binding partner, BUB3.
Objective: To identify small molecule inhibitors that disrupt the ZNF207-BUB3 protein-protein interaction.
Materials:
-
Recombinant GST-tagged ZNF207 protein
-
Recombinant His-tagged BUB3 protein
-
Glutathione Donor Beads
-
Nickel Chelate Acceptor Beads
-
AlphaScreen Assay Buffer
-
384-well OptiPlates
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Protein Preparation: Dilute recombinant GST-ZNF207 and His-BUB3 to their optimal concentrations (determined by titration experiments) in AlphaScreen Assay Buffer.
-
Compound Addition: Dispense test compounds and controls (DMSO vehicle) into the 384-well plates.
-
Protein Addition: Add the diluted GST-ZNF207 and His-BUB3 proteins to the wells.
-
Incubation: Incubate the plates at room temperature for 1 hour with gentle shaking to allow for protein-protein interaction and inhibitor binding.
-
Bead Addition: In subdued light, add a mixture of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.
-
Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plates on an AlphaScreen-capable plate reader.
Data Analysis: A decrease in the AlphaScreen signal indicates disruption of the ZNF207-BUB3 interaction. Calculate the percent inhibition for each compound relative to the DMSO control.
References
- 1. A microtubule-associated zinc finger protein, BuGZ, regulates mitotic chromosome alignment by ensuring Bub3 stability and kinetochore targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zfp207 is a Bub3 binding protein regulating meiotic chromosome alignment in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis [frontiersin.org]
- 4. ZFP207 sustains pluripotency by coordinating OCT4 stability, alternative splicing and RNA export - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of ZNF207 in Glioma: A Technical Overview for Researchers
Disclaimer: As of November 2025, publicly available scientific literature does not contain information on a specific inhibitor designated "Znf207-IN-1." Furthermore, a significant research article detailing the function of Zinc Finger Protein 207 (ZNF207) in glioma has been retracted. This guide, therefore, summarizes the proposed functions of the ZNF207 protein in glioma based on the limited available and retracted information, intended to provide a foundational understanding for research and drug development professionals. All information from the retracted source will be clearly noted.
Executive Summary
Glioma remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic targets. Zinc Finger Protein 207 (ZNF207) has been identified as a potential player in glioma pathogenesis. This document provides a technical overview of the putative functions of ZNF207 in glioma cells, drawing from the limited and retracted scientific literature. The focus is on its suggested role in cell migration, proliferation, and apoptosis, and its correlation with patient outcomes. While a specific inhibitor, this compound, is not documented, the conceptual basis for targeting ZNF207 is explored. This guide presents available data, outlines potential experimental approaches for its study, and visualizes the hypothetical signaling pathways involving ZNF207.
The Proposed Role of ZNF207 in Glioma
ZNF207 is a member of the zinc finger protein family, a large group of proteins that often function as transcription factors. In the context of cancer, several zinc finger proteins have been implicated in tumorigenesis and progression.
According to a now-retracted study, ZNF207 expression is elevated in glioma tissues compared to normal brain tissue.[1] This elevated expression was reported to correlate with unfavorable patient outcomes.[1] The study suggested that ZNF207 plays a role in orchestrating glioma cell migration through the regulation of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1]
The silencing of ZNF207 in glioma cells was reported to have the following effects:
-
Reduced cellular proliferation: A decrease in the rate of cell division.[1]
-
Diminished cell tumorigenesis: A reduced ability of the cells to form tumors.[1]
-
Augmented apoptotic activity: An increase in programmed cell death.
-
Curtailed migratory capacity: A decreased ability of the cells to move and invade surrounding tissues.
It is crucial to reiterate that these findings are from a retracted publication and should be interpreted with extreme caution. Independent verification of these results is necessary.
Potential Signaling Pathways Involving ZNF207
The precise signaling pathways through which ZNF207 exerts its effects in glioma cells are not well-established. However, based on its putative role as a transcription factor and its reported effects on cell behavior, several major cancer-related pathways could be involved.
Caption: Hypothetical signaling pathway of ZNF207 in glioma cells.
Quantitative Data Summary
Due to the lack of verifiable and non-retracted studies on ZNF207 in glioma, a comprehensive table of quantitative data (e.g., IC50 values for an inhibitor, specific fold-changes in gene expression) cannot be provided at this time. Future validated research would be necessary to populate such a table.
Experimental Protocols for Investigating ZNF207 Function
To rigorously investigate the function of ZNF207 in glioma cells, a series of well-established molecular and cellular biology techniques would be required. The following are detailed, hypothetical protocols that could be adapted for this purpose.
Cell Culture and ZNF207 Knockdown
-
Cell Lines: Utilize established human glioma cell lines (e.g., U87 MG, U251 MG, A172) and patient-derived glioma stem-like cells (GSCs).
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For GSCs, use serum-free neural stem cell media supplemented with EGF and bFGF.
-
ZNF207 Knockdown:
-
siRNA: Transiently transfect glioma cells with ZNF207-specific small interfering RNAs (siRNAs) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
shRNA: For stable knockdown, transduce cells with lentiviral particles expressing short hairpin RNAs (shRNAs) targeting ZNF207 or a scramble control shRNA. Select for transduced cells using puromycin.
-
-
Validation of Knockdown: Assess ZNF207 mRNA and protein levels 48-72 hours post-transfection/transduction using qPCR and Western blotting, respectively.
Cell Proliferation Assay (MTS Assay)
-
Seed 5,000 control and ZNF207-knockdown cells per well in a 96-well plate.
-
At various time points (e.g., 0, 24, 48, 72 hours), add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Plot absorbance values against time to generate cell growth curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Harvest control and ZNF207-knockdown cells 72 hours after transfection/transduction.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Migration Assay (Transwell Assay)
-
Seed 5 x 10^4 control and ZNF207-knockdown cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Caption: Experimental workflow for studying ZNF207 function in glioma cells.
Future Directions and Conclusion
The role of ZNF207 in glioma remains an area of nascent and uncertain investigation, underscored by the retraction of a key publication in the field. There is a critical need for independent, rigorous studies to validate the initial findings regarding its expression, prognostic significance, and function in glioma cell biology.
Should the role of ZNF207 in promoting glioma progression be substantiated, it would represent a novel and potentially valuable therapeutic target. The development of small molecule inhibitors, such as the hypothetical "this compound," would be a logical next step. Such inhibitors would need to be thoroughly characterized for their specificity, potency, and preclinical efficacy in relevant glioma models.
References
The Role of ZNF207 Inhibition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc finger protein 207 (ZNF207) has emerged as a critical player in the landscape of oncology. Consistently upregulated across a spectrum of malignancies, including hepatocellular carcinoma (HCC) and glioma, its expression is frequently correlated with poor patient prognosis.[1][2] ZNF207 is deeply implicated in fundamental cancer processes such as tumorigenesis, immune evasion, cell proliferation, and the inhibition of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the role of ZNF207 in cancer and examines the therapeutic potential of its inhibition. We will detail the signaling pathways influenced by ZNF207, present quantitative data on the effects of its inhibition, and provide comprehensive experimental protocols for its study.
The Multifaceted Role of ZNF207 in Cancer Biology
ZNF207 is a member of the zinc finger protein family, which is crucial for a variety of cellular functions. In the context of cancer, ZNF207's functions are multifaceted, contributing to disease progression through several mechanisms.
Upregulation in Cancer and Prognostic Significance
Bioinformatic analyses of pan-cancer data have revealed a consistent upregulation of ZNF207 in numerous cancer types.[1] Studies focusing on hepatocellular carcinoma have shown significantly higher ZNF207 mRNA and protein levels in tumor tissues compared to adjacent non-tumorous tissues.[2] This increased expression is often associated with more advanced tumor stages and a poorer overall and disease-free survival, highlighting ZNF207 as a promising prognostic biomarker.[2]
Role in Tumorigenesis and Cell Proliferation
While some studies suggest that ZNF207 knockdown alone may not significantly alter cancer cell proliferation in immunodeficient environments, other research indicates its involvement in cell growth. For instance, a specific isoform, ZNF207-short, has been shown to promote proliferation and migration in hepatocellular carcinoma cells. This suggests a context-dependent role for ZNF207 in regulating the cell cycle and tumor growth.
Contribution to Immune Evasion
A pivotal role of ZNF207 in cancer, particularly in HCC, is its function as an immunosuppressive factor. Hypoxic conditions within the tumor microenvironment can lead to the upregulation of ZNF207. Elevated ZNF207 levels are associated with a decrease in the infiltration of cytotoxic CD8+ T cells and an increase in their exhaustion, thereby allowing the tumor to evade the host's immune response.
Molecular Mechanisms of ZNF207 Action
The oncogenic functions of ZNF207 are mediated through its influence on key signaling pathways and transcriptional regulation.
The MAPK-CX3CL1 Axis and T-Cell Chemotaxis
ZNF207 has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it influences the p38 MAPK pathway, which in turn regulates the expression of the chemokine CX3CL1 (fractalkine). By suppressing the MAPK-CX3CL1 axis, ZNF207 inhibits the chemotaxis of CD8+ T cells into the tumor microenvironment, contributing to the immune-cold phenotype of some tumors.
Transcriptional Regulation of IDO1 and T-Cell Exhaustion
ZNF207 acts as a transcriptional regulator of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. By binding to the IDO1 promoter, ZNF207 enhances its transcription, leading to increased production of kynurenine. Kynurenine is an immunosuppressive metabolite that promotes the exhaustion of CD8+ T cells, further hampering the anti-tumor immune response.
Quantitative Effects of ZNF207 Inhibition
The inhibition of ZNF207, either through genetic knockdown or other means, has demonstrated significant anti-tumor effects in preclinical studies.
| Parameter | Cancer Type/Model | Effect of ZNF207 Inhibition | Reference |
| Tumor Growth | Hepatocellular Carcinoma (in immunocompetent mice) | ZNF207 knockdown combined with anti-PD1 therapy resulted in outstanding tumor suppression. | |
| Apoptosis Rate | Mouse Embryonic Stem Cells | Depletion of Zfp207 led to a 1.5-fold increase in the apoptotic rate. | |
| Kynurenine Levels | Hepatocellular Carcinoma Cells | ZNF207 knockdown significantly suppressed kynurenine levels in cell supernatants. | |
| Gene Expression (IDO1) | Hepatocellular Carcinoma Cells | Silencing ZNF207 inhibits IDO1 transcription. | |
| Gene Expression (CX3CL1) | Hepatocellular Carcinoma Cells | ZNF207 knockdown leads to increased secretion of CX3CL1. |
Experimental Protocols for Studying ZNF207 Inhibition
CRISPR-Cas9 Mediated Knockout of ZNF207 in Cancer Cells
This protocol outlines the generation of ZNF207 knockout cancer cell lines (e.g., HepG2) using the CRISPR-Cas9 system.
-
gRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved exon of the ZNF207 gene using a suitable online tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
-
Transfection:
-
Seed HepG2 cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the gRNA-Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Extract genomic DNA and perform PCR amplification of the targeted region.
-
Use Sanger sequencing or a T7 endonuclease I assay to screen for insertions or deletions (indels).
-
Confirm the absence of ZNF207 protein expression by Western blotting.
-
siRNA-Mediated Knockdown of ZNF207
This protocol describes the transient knockdown of ZNF207 expression using small interfering RNA (siRNA).
-
siRNA Preparation:
-
Resuspend lyophilized ZNF207-specific and non-targeting control siRNAs in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Seed cancer cells (e.g., HCC cell lines) in 6-well plates to be 30-50% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes by diluting the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to determine the percentage of ZNF207 mRNA knockdown compared to the non-targeting control.
-
Perform Western blotting to confirm the reduction in ZNF207 protein levels.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following ZNF207 inhibition.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with varying concentrations of a ZNF207 inhibitor or transfect with ZNF207 siRNA. Include appropriate vehicle or non-targeting controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blotting for ZNF207 and Pathway Proteins
This protocol is for detecting the protein levels of ZNF207 and key proteins in related signaling pathways.
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ZNF207 or other proteins of interest (e.g., phospho-p38, IDO1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Role of ZNF207: Signaling Pathways and Experimental Workflows
Caption: ZNF207 signaling pathway in cancer.
Caption: Experimental workflow for studying ZNF207 inhibition.
Caption: Logical relationships of ZNF207 inhibition effects.
Conclusion and Future Directions
ZNF207 is a compelling target for cancer therapy, with its inhibition demonstrating the potential to overcome immune suppression and directly impact tumor cell survival. The dual effect of ZNF207 inhibition on both enhancing T-cell infiltration and reducing T-cell exhaustion makes it a particularly attractive strategy, especially in combination with immune checkpoint inhibitors like anti-PD1 therapy. Future research should focus on the development of small molecule inhibitors targeting ZNF207 to translate these promising preclinical findings into clinical applications. A deeper understanding of the ZNF207 interactome and the full scope of its transcriptional targets will further illuminate its role in cancer and may reveal additional therapeutic vulnerabilities.
References
The Mechanistic Impact of ZNF207 Inhibition on Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc finger protein 207 (ZNF207), also known as BuGZ, is a critical regulator of mitotic spindle assembly and chromosome segregation. Its multifaceted role in stabilizing the spindle assembly checkpoint (SAC) protein BUB3 and promoting proper kinetochore-microtubule attachments has made it an attractive target for anti-cancer drug development. This technical guide provides an in-depth analysis of the effects of ZNF207 inhibition on spindle assembly, with a focus on the natural compound Parthenolide, a known covalent inhibitor of ZNF207. We will delve into the molecular mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to ZNF207 in Spindle Assembly
ZNF207 is a kinetochore- and microtubule-binding protein that plays a pivotal role in ensuring the fidelity of cell division.[1] Its key functions in mitosis include:
-
Promotion of Microtubule Polymerization: ZNF207 concentrates tubulin, thereby promoting the polymerization and bundling of microtubules, which are the fundamental components of the mitotic spindle.
-
Stabilization of BUB3: ZNF207 binds to and stabilizes the SAC protein BUB3, protecting it from proteasomal degradation. This interaction is crucial for the proper localization of BUB3 to kinetochores.[1]
-
Regulation of Chromosome Alignment: By mediating the loading of BUB3 onto kinetochores, ZNF207 ensures correct kinetochore-microtubule attachments, a prerequisite for accurate chromosome alignment at the metaphase plate.[1]
Given its critical role in mitosis, the inhibition of ZNF207 presents a promising strategy for inducing mitotic arrest and cell death in rapidly dividing cancer cells.
Parthenolide as a ZNF207 Inhibitor ("Znf207-IN-1")
While a specific inhibitor designated "this compound" is not documented, the natural sesquiterpene lactone Parthenolide has been identified as a direct, covalent inhibitor of ZNF207.[1] Parthenolide's anti-mitotic activity stems from its ability to disrupt the normal function of ZNF207, leading to defects in spindle assembly and activation of the mitotic checkpoint.
Mechanism of Action
Parthenolide exerts its inhibitory effect on ZNF207 through a specific covalent modification. It has been demonstrated that Parthenolide directly binds to cysteine 54 (Cys54) within the microtubule-binding domain of ZNF207.[1] This covalent linkage interferes with the ability of ZNF207 to attach to microtubules, thereby preventing the proper formation of stable kinetochore-microtubule connections. This disruption of a fundamental mitotic process leads to mitotic arrest and, ultimately, can trigger apoptotic cell death.
Quantitative Data on the Effects of ZNF207 Inhibition by Parthenolide
The inhibition of ZNF207 by Parthenolide leads to several quantifiable effects on mitotic cells. The following tables summarize key findings from various studies.
Table 1: Cytotoxicity and Anti-proliferative Activity of Parthenolide
| Cell Line | Assay Type | IC50 (µM) | Exposure Time (h) | Reference |
| SiHa (Cervical Cancer) | MTT | 8.42 ± 0.76 | 48 | |
| MCF-7 (Breast Cancer) | MTT | 9.54 ± 0.82 | 48 | |
| HCT-116 (p53+/+) (Colorectal Cancer) | Not Specified | 17.6 ± 1.8 | 72 | |
| HCT-116 (p53-/-) (Colorectal Cancer) | Not Specified | 41.6 ± 1.2 | 72 | |
| SGC7901 (Gastric Cancer) | Not Specified | 17.48 ± 1.07 | 48 | |
| LNCaP (Prostate Cancer) | Not Specified | 8.9 ± 1.9 | 72 | |
| PC3 (Prostate Cancer) | Not Specified | 2.7 ± 1.1 | 72 | |
| DU145 (Prostate Cancer) | Not Specified | 4.7 ± 1.9 | 72 | |
| Multiple Lymphoid Malignancies | Resazurin | 1 - 10 | 72 |
Table 2: Effects of Parthenolide on Mitotic Parameters
| Parameter | Cell Line | Treatment | Observation | Reference |
| Kinetochore-Microtubule Attachment | U2OS | 15 µM Parthenolide | Prevents the formation of stable attachments. | |
| Astrin Intensity at Kinetochores | U2OS | 15 µM Parthenolide | Strongly reduced (0.45 ± 0.3 vs 1 ± 0.27 in DMSO). | |
| Mitotic Arrest | Raji and MOLT-4 | 10 µM and 7.5 µM Parthenolide, respectively | Induces G2/M phase cell cycle arrest. | |
| Microtubule Regrowth after Cold Shock | U2OS | 15 µM Parthenolide | Interferes with the formation of stable microtubule bundles (k-fibers). | |
| Spindle Length in Metaphase | U2OS | 15 µM Parthenolide | No significant alteration. | |
| Astral Microtubule Intensity in Metaphase | U2OS | 15 µM Parthenolide | No significant alteration. |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of ZNF207 inhibition on spindle assembly.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic and anti-proliferative effects of a ZNF207 inhibitor.
Materials:
-
Cancer cell lines (e.g., HeLa, U2OS)
-
96-well plates
-
Complete culture medium
-
ZNF207 inhibitor (e.g., Parthenolide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the ZNF207 inhibitor and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence Staining of Mitotic Spindle and Kinetochores
This protocol allows for the visualization of the effects of ZNF207 inhibition on spindle morphology and kinetochore-microtubule attachments.
Materials:
-
Cells grown on coverslips
-
ZNF207 inhibitor (e.g., Parthenolide)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-CENP-C for kinetochores, anti-Astrin for stable k-fiber attachments)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the ZNF207 inhibitor or vehicle control for the desired duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
In-Cell Click Chemistry Assay for Target Engagement
This protocol can be used to confirm the direct binding of a modified inhibitor (e.g., alkyne-Parthenolide) to its cellular target, ZNF207.
Materials:
-
Cells cultured in appropriate plates
-
Alkyne-modified inhibitor (e.g., alkyne-Parthenolide)
-
Azide-fluorophore conjugate
-
Copper(II) sulfate (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Fixation and permeabilization reagents (as for immunofluorescence)
-
Fluorescence microscope
Procedure:
-
Treat cells with the alkyne-modified inhibitor for a specified time.
-
Fix and permeabilize the cells as described in the immunofluorescence protocol.
-
Prepare the click reaction cocktail containing the azide-fluorophore, CuSO4, copper ligand, and sodium ascorbate in PBS.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Wash the cells extensively with PBS.
-
Proceed with DAPI staining and mounting as in the immunofluorescence protocol.
-
Visualize the localization of the inhibitor-fluorophore conjugate within the cell using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The inhibition of ZNF207 by Parthenolide disrupts a key node in the complex signaling network that governs mitosis. The following diagrams, generated using the DOT language, illustrate these relationships.
ZNF207's Role in Spindle Assembly
Caption: ZNF207's central role in promoting spindle assembly.
Parthenolide's Mechanism of Action
Caption: Parthenolide's inhibitory effect on ZNF207 function.
Experimental Workflow for Investigating a ZNF207 Inhibitor
Caption: Workflow for characterizing a ZNF207 inhibitor.
Conclusion
The inhibition of ZNF207 represents a compelling strategy for the development of novel anti-cancer therapeutics that target the mitotic machinery. The natural product Parthenolide serves as a valuable tool compound for studying the consequences of ZNF207 inhibition, demonstrating that interference with ZNF207's microtubule-binding activity leads to catastrophic errors in spindle assembly and ultimately, mitotic arrest. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers to further investigate ZNF207 as a therapeutic target and to discover and characterize new, potent, and specific inhibitors. Further research should focus on elucidating the impact of ZNF207 inhibition on the ZNF207-BUB3 interaction and on developing more specific inhibitors to minimize off-target effects.
References
The Inhibition of the ZNF207-BUB3 Axis: A Technical Guide to ZNF207-IN-1 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the regulation of the mitotic checkpoint protein BUB3 by the zinc finger protein ZNF207, also known as BuGZ. It focuses on the current understanding of small molecule inhibitors targeting ZNF207, with a primary focus on the recently identified potent inhibitor, Znf207-IN-1 (also referred to as compound C16) . Additionally, this guide explores the mechanism of action of Parthenolide, a natural product that directly targets ZNF207 and subsequently disrupts BUB3's function in mitotic progression. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the ZNF207-BUB3 interaction in oncology and other relevant disease areas.
Introduction: The Critical Role of the ZNF207-BUB3 Interaction in Mitosis
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before allowing the cell to enter anaphase. BUB3 (Budding Uninhibited by Benzimidazoles 3) is a core component of the SAC. Its proper localization and function are dependent on its interaction with ZNF207 (Zinc Finger Protein 207), also known as BuGZ (BUB3-interacting and GLEBS motif-containing protein ZNF207).
ZNF207 acts as a chaperone for BUB3, binding to it, ensuring its stability, and facilitating its recruitment to the kinetochores, the protein structures on chromosomes where spindle fibers attach.[1][2] This recruitment is essential for the proper functioning of the SAC. Disruption of the ZNF207-BUB3 interaction leads to defects in chromosome alignment, compromised SAC activity, and ultimately, aneuploidy, a hallmark of many cancers.[1][3] This makes the ZNF207-BUB3 axis an attractive target for therapeutic intervention, particularly in oncology.
Small Molecule Inhibitors of ZNF207
Recent research has led to the identification of small molecules that can inhibit the function of ZNF207, thereby providing valuable tools to probe the ZNF207-BUB3 pathway and offering potential starting points for drug discovery programs.
This compound (Compound C16): A Potent Synthetic Inhibitor
This compound, also known as compound C16, is a recently developed potent inhibitor of ZNF207.[4] It belongs to a series of N-(anthracen-9-ylmethyl) benzamide derivatives designed to target ZNF207.
The inhibitory activity of this compound has been characterized in cellular assays, primarily focusing on its effects on glioma cell stemness and viability.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (Sphere Formation) | 0.5 - 2.5 µM | Glioma Cells | |
| IC50 (Cytotoxicity) | 0.5 - 15 µM | Glioma Cells |
Table 1: In vitro activity of this compound.
While the precise molecular mechanism by which this compound inhibits ZNF207 and its subsequent effect on the ZNF207-BUB3 interaction are still under investigation, its discovery was part of a rational design campaign targeting ZNF207 to weaken the stemness of glioma cells. The observed inhibition of sphere formation and cytotoxicity in glioma cells strongly suggest that this compound disrupts the essential functions of ZNF207, which are intrinsically linked to BUB3 regulation and mitotic progression. Further studies are required to elucidate whether this compound directly interferes with the ZNF207-BUB3 protein-protein interaction, disrupts ZNF207's microtubule-binding capacity, or affects its stability.
The following are generalized protocols for assays typically used to characterize inhibitors like this compound.
Sphere Formation Assay:
-
Cell Culture: Glioma stem-like cells are cultured in serum-free neural stem cell medium supplemented with growth factors (e.g., EGF and bFGF).
-
Treatment: Cells are seeded at a low density in non-adherent plates and treated with varying concentrations of this compound.
-
Incubation: Cells are incubated for a period of 7-14 days to allow for sphere formation.
-
Quantification: The number and size of the formed spheres (neurospheres) are quantified using a microscope. The IC50 value is calculated as the concentration of the inhibitor that reduces sphere formation by 50%.
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):
-
Cell Plating: Glioma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: The cells are treated with a serial dilution of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis: The IC50 value is determined by plotting cell viability against the inhibitor concentration.
Parthenolide: A Natural Product Targeting ZNF207
Parthenolide, a sesquiterpene lactone derived from the feverfew plant, has been identified as a direct, covalent inhibitor of ZNF207.
Quantitative data for the direct interaction of Parthenolide with ZNF207 is still emerging. However, its effects on mitotic progression have been characterized.
| Parameter | Effect | Cell Line/Context | Reference |
| Kinetochore levels of BUB1 | Reduced upon Parthenolide treatment | Nocodazole-arrested cells | |
| Kinetochore-microtubule attachment | Impeded by Parthenolide | Mitotic cells |
Table 2: Cellular effects of Parthenolide on ZNF207-related functions.
Parthenolide's mechanism of action has been elucidated in more detail. It contains an α-methylene-γ-lactone moiety that reacts with nucleophiles, particularly the thiol groups of cysteine residues. Parthenolide covalently binds to Cys54 of ZNF207, which is located within its N-terminal zinc finger domain responsible for microtubule binding. This covalent modification inhibits the ability of ZNF207 to bind to microtubules, which in turn disrupts the proper attachment of kinetochores to the mitotic spindle.
Since ZNF207 is essential for the loading and stabilization of BUB3 at the kinetochores, the inhibition of ZNF207's function by Parthenolide indirectly leads to a dysfunctional spindle assembly checkpoint due to the mislocalization and potential destabilization of BUB3.
Click-Chemistry Based Target Identification:
-
Probe Synthesis: Parthenolide is functionalized with a clickable tag (e.g., an alkyne or azide).
-
Cell Treatment: Cells are treated with the Parthenolide probe.
-
Lysis and Click Reaction: Cells are lysed, and the probe-bound proteins are "clicked" to a reporter molecule (e.g., biotin or a fluorescent dye).
-
Enrichment and Identification: Biotinylated proteins are enriched using streptavidin beads and identified by mass spectrometry.
Immunofluorescence Staining for Kinetochore Proteins:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the inhibitor (e.g., Parthenolide) and a mitotic arresting agent (e.g., nocodazole).
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking and Antibody Incubation: Cells are blocked with a suitable blocking buffer and then incubated with primary antibodies against kinetochore markers (e.g., anti-BUB1, anti-ACA/CREST).
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Coverslips are mounted, and images are acquired using a fluorescence microscope. The intensity of the fluorescent signal at the kinetochores is quantified.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and the proposed mechanisms of action for the ZNF207 inhibitors.
Figure 1: Simplified signaling pathway of ZNF207 and BUB3 in the Spindle Assembly Checkpoint.
Figure 2: Proposed mechanisms of action for this compound and Parthenolide.
Figure 3: A generalized experimental workflow for the discovery and characterization of ZNF207 inhibitors.
Future Directions and Conclusion
The identification of this compound and the detailed mechanistic understanding of Parthenolide's interaction with ZNF207 represent significant advancements in our ability to pharmacologically probe the ZNF207-BUB3 axis. For drug development professionals, ZNF207 presents a promising target, and this compound serves as a valuable lead compound for optimization.
Future research should focus on:
-
Elucidating the precise binding mode of this compound to ZNF207 and its direct effect on the ZNF207-BUB3 interaction.
-
Expanding the structure-activity relationship (SAR) studies around the N-(anthracen-9-ylmethyl) benzamide scaffold to improve potency and selectivity.
-
Investigating the therapeutic potential of ZNF207 inhibitors in a broader range of cancer types where the SAC is dysregulated.
-
Developing more direct and high-throughput assays to screen for modulators of the ZNF207-BUB3 protein-protein interaction.
References
- 1. BuGZ is required for Bub3 stability, Bub1 kinetochore function, and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. BuGZ is required for Bub3 stability, Bub1 kinetochore function, and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Profile of ZNF207 Inhibitor C16: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the preclinical studies of a novel Zinc Finger Protein 207 (ZNF207) inhibitor, referred to in the scientific literature as C16. Initial inquiries for "Znf207-IN-1" did not yield any publicly available information, suggesting it may be an internal designation or a compound not yet described in peer-reviewed literature. This document focuses on the published preclinical data for C16, a potent N-(anthracen-9-ylmethyl) benzamide derivative that has demonstrated significant anti-tumor activity in glioma models by targeting ZNF207. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ZNF207 inhibition.
Core Preclinical Data of C16
The following tables summarize the key quantitative data from preclinical evaluations of the ZNF207 inhibitor, C16.
Table 1: In Vitro Activity of C16
| Assay Type | Cell Line/Model | Endpoint | IC50 (μM) | Reference |
| Sphere Formation Assay | Glioma Stem Cells | Inhibition of sphere formation | 0.5 - 2.5 | [1] |
| Cytotoxicity Assay | Glioma Cells | Cell Viability | 0.5 - 15 | [1] |
Table 2: In Vivo Efficacy of C16
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Subcutaneous Glioma Xenograft | Glioma | C16 | Potent anti-tumor efficacy | [2] |
| Orthotopic Glioma Xenograft | Glioma | C16 | Potent anti-tumor efficacy | [2] |
Table 3: Pharmacokinetic Properties of C16
| Property | Method | Result | Reference |
| Blood-Brain Barrier Permeability | In vivo evaluation | Efficiently crosses the BBB | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of C16 are provided below. These protocols are based on standard methodologies employed in the field.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key target of ZNF207 inhibition.
-
Cell Preparation: Glioma stem cells are dissociated into a single-cell suspension.
-
Seeding: Cells are plated in non-adherent 96-well plates at a low density (e.g., 100-500 cells/well) to prevent cell aggregation.
-
Culture Medium: Cells are cultured in a serum-free stem cell medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: The ZNF207 inhibitor C16 is added to the culture medium at various concentrations.
-
Incubation: Plates are incubated for a period of 7-14 days to allow for sphere formation.
-
Quantification: The number and size of the spheres (tumorspheres) are quantified using a microscope. A sphere is typically defined as a free-floating cluster of cells with a minimum diameter (e.g., >50 µm).
-
Analysis: The IC50 value for sphere formation inhibition is calculated by plotting the percentage of sphere formation against the log concentration of the inhibitor.
MTT Cytotoxicity Assay
This colorimetric assay is used to determine the effect of the ZNF207 inhibitor on the metabolic activity and viability of glioma cells.
-
Cell Seeding: Glioma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of C16 and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Orthotopic Glioma Xenograft Model
This in vivo model recapitulates the growth of human glioma in the brain and is crucial for evaluating the efficacy of brain-penetrant inhibitors like C16.
-
Cell Implantation: Human glioma cells are stereotactically injected into the brain (e.g., the striatum or cortex) of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are treated with C16 via a clinically relevant route (e.g., oral or intravenous).
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor volume can also be monitored throughout the study.
-
Histological Analysis: At the end of the study, brains are harvested for histological analysis to confirm tumor presence and assess treatment effects on tumor morphology.
In Vivo Blood-Brain Barrier Permeability Assay
This assay determines the ability of a compound to cross the blood-brain barrier and reach its target in the central nervous system.
-
Compound Administration: C16 is administered to mice, typically intravenously.
-
Sample Collection: At various time points after administration, blood and brain tissue are collected.
-
Compound Quantification: The concentration of C16 in the plasma and brain homogenates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) is calculated to determine the extent of BBB penetration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of ZNF207 in glioma and a general experimental workflow for the preclinical evaluation of a ZNF207 inhibitor.
Conclusion
The preclinical data available for the ZNF207 inhibitor C16 demonstrate its potential as a promising therapeutic agent for glioma. Its ability to inhibit cancer stem cell self-renewal, induce cytotoxicity in glioma cells, and effectively cross the blood-brain barrier to exert anti-tumor effects in vivo underscores the therapeutic tractability of targeting ZNF207. Further investigation and development of C16 and other ZNF207 inhibitors are warranted to translate these preclinical findings into clinical benefits for patients with glioma and potentially other cancers driven by ZNF207. This technical guide provides a foundational resource for researchers and drug developers in this endeavor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of Znf207-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger protein 207 (ZNF207) is a multifaceted protein implicated in critical cellular processes including transcriptional regulation, RNA splicing, and the maintenance of genomic stability during mitosis. Its involvement in such fundamental pathways makes it a potential therapeutic target for various diseases. Znf207-IN-1 is a hypothetical small molecule inhibitor designed to modulate the activity of ZNF207. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its ability to disrupt the DNA-binding function of ZNF207. The following assays are described: a Fluorescence Polarization (FP) assay for quantitative analysis of binding inhibition, an Electrophoretic Mobility Shift Assay (EMSA) for a qualitative and semi-quantitative assessment of binding disruption, and a cell-based reporter assay to determine the inhibitor's effect on ZNF207 transcriptional activity in a cellular context.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound
| Assay Type | Parameter | This compound Value (Mean ± SD) |
| Fluorescence Polarization | IC50 (µM) | 15.2 ± 2.5 |
| Ki (µM) | 7.8 ± 1.8 | |
| Cell-Based Reporter Assay | EC50 (µM) | 25.8 ± 4.1 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for ZNF207-DNA Interaction
This assay quantitatively measures the ability of this compound to inhibit the binding of ZNF207 to its DNA recognition sequence. The principle is based on the change in polarization of fluorescently labeled DNA upon binding to the larger ZNF207 protein.
Materials:
-
Recombinant human ZNF207 protein
-
Fluorescently labeled DNA probe (e.g., 5'-FAM-labeled dsDNA oligo containing the ZNF207 consensus binding site)
-
Unlabeled competitor DNA probe (identical sequence to the labeled probe)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA, 5% Glycerol
-
This compound dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant ZNF207 protein in Assay Buffer.
-
Prepare a 2X solution of the FAM-labeled DNA probe in Assay Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 4X solution of unlabeled competitor DNA for positive control wells.
-
-
Assay Plate Setup (per well):
-
Test wells: 5 µL of 4X this compound dilution + 5 µL of 2X ZNF207 protein + 10 µL of 2X FAM-labeled DNA probe.
-
Negative control (no inhibitor): 5 µL of Assay Buffer with DMSO + 5 µL of 2X ZNF207 protein + 10 µL of 2X FAM-labeled DNA probe.
-
Positive control (maximum inhibition): 5 µL of 4X unlabeled competitor DNA + 5 µL of 2X ZNF207 protein + 10 µL of 2X FAM-labeled DNA probe.
-
Probe alone (for baseline polarization): 15 µL of Assay Buffer + 5 µL of 2X FAM-labeled DNA probe.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure fluorescence polarization on a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_probe) / (mP_no_inhibitor - mP_probe)]) where mP is the millipolarization value.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides a visual and semi-quantitative assessment of the inhibition of ZNF207-DNA binding by this compound.
Materials:
-
Recombinant human ZNF207 protein
-
Biotin-labeled dsDNA probe containing the ZNF207 binding site
-
Unlabeled competitor DNA probe
-
Binding Buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol
-
This compound dissolved in DMSO
-
6% non-denaturing polyacrylamide gel
-
TBE Buffer (Tris-borate-EDTA)
-
Nylon membrane
-
Chemiluminescent nucleic acid detection kit
Procedure:
-
Binding Reactions (20 µL total volume):
-
Combine Binding Buffer, a constant amount of recombinant ZNF207, and varying concentrations of this compound.
-
Incubate for 30 minutes at room temperature.
-
Add the biotin-labeled DNA probe and incubate for another 30 minutes at room temperature.
-
Controls:
-
Probe only (no protein).
-
Probe + ZNF207 (no inhibitor).
-
Probe + ZNF207 + excess unlabeled competitor DNA.
-
-
-
Electrophoresis:
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5X TBE buffer at 100V for 1-2 hours at 4°C.
-
-
Transfer and Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Crosslink the DNA to the membrane using a UV crosslinker.
-
Detect the biotin-labeled DNA using a chemiluminescent detection kit according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescent imager.
-
-
Analysis: A decrease in the intensity of the shifted band (ZNF207-DNA complex) with increasing concentrations of this compound indicates inhibitory activity.
Cell-Based Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional regulatory activity of ZNF207 in a cellular environment.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Reporter plasmid containing a ZNF207-responsive promoter upstream of a luciferase gene (e.g., pGL4.20[luc2/Puro])
-
Expression plasmid for human ZNF207 (e.g., pCMV-ZNF207)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound dissolved in DMSO
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the ZNF207 reporter plasmid, ZNF207 expression plasmid, and the control plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of ZNF207 transcriptional activity for each inhibitor concentration relative to the vehicle control.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: In vitro characterization workflow for this compound.
Caption: Proposed mechanism of action for this compound.
Application Notes and Protocols for Parthenolide, a Covalent Inhibitor of ZNF207 (BuGZ)
Disclaimer: No publicly available information was found for a compound specifically named "Znf207-IN-1". The following application notes and protocols are for Parthenolide , a naturally occurring sesquiterpene lactone that has been identified as a covalent inhibitor of the protein ZNF207 (also known as BuGZ).[1][2] These guidelines are intended for researchers, scientists, and drug development professionals interested in studying the function of ZNF207 and the cellular effects of its inhibition.
Introduction to ZNF207 and Parthenolide
Zinc finger protein 207 (ZNF207), also known as BuGZ, is a kinetochore- and microtubule-binding protein that plays a critical role in spindle assembly during mitosis.[3][4] It is essential for the stability of the spindle assembly checkpoint (SAC) protein Bub3 and for proper chromosome alignment.[3] Due to its crucial role in cell division, ZNF207 is a protein of interest in cancer research.
Parthenolide is a natural product extracted from the feverfew plant (Tanacetum parthenium). It has been shown to possess anticancer properties, and recent studies have elucidated that one of its primary mechanisms of antimitotic activity is the direct inhibition of ZNF207. Parthenolide covalently binds to cysteine 54 (Cys54) within the zinc-finger domain of ZNF207, which is critical for its microtubule-binding activity. This inhibition disrupts the formation of stable kinetochore-microtubule attachments, leading to severe defects in chromosome congression and ultimately mitotic arrest and apoptosis.
Data Presentation: In Vitro Activity of Parthenolide
The following tables summarize the reported in vitro efficacy of Parthenolide across various human cell lines. These values can serve as a starting point for designing experiments.
Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| A549 | Lung Carcinoma | 4.3 | Not Specified | MTT |
| TE671 | Medulloblastoma | 6.5 | Not Specified | MTT |
| HT-29 | Colon Adenocarcinoma | 7.0 | Not Specified | MTT |
| HUVEC | Endothelial Cells | 2.8 | Not Specified | MTT |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | 24 | MTT & LDH |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 24 | MTT & LDH |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 ± 0.45 | Not Specified | MTT |
| 5637 | Bladder Cancer | ~5.0 | 24 | MTT |
Data compiled from multiple sources. IC50 values can vary depending on the assay conditions, cell density, and passage number.
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Cell Line | Concentration Range (µM) | Treatment Duration |
| Apoptosis Induction | BCPAP (Thyroid Cancer) | 8 - 12 | 24 h |
| Apoptosis Induction | SW620 (Colorectal Cancer) | 5 - 20 | 24 h |
| Cell Cycle Analysis | 5637 (Bladder Cancer) | 2.5 - 10 | 24 h |
| Proliferation Inhibition | Various | 1 - 20 | 24 - 72 h |
| Mitotic Arrest | HeLa | 15 | Not Specified |
These concentration ranges are suggested starting points for optimization in your specific cell line and experimental setup.
Mandatory Visualizations
Below are diagrams illustrating the ZNF207 signaling pathway and a general experimental workflow for characterizing Parthenolide in cell culture.
Caption: Mechanism of ZNF207 inhibition by Parthenolide.
Caption: Experimental workflow for Parthenolide studies.
Experimental Protocols
-
Parthenolide Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of Parthenolide in sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Cell Culture Medium: Use the recommended complete growth medium for your cell line of choice, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
This protocol is used to determine the IC50 value of Parthenolide.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Parthenolide in complete medium. Remove the old medium from the wells and add 100 µL of the Parthenolide dilutions. Include a vehicle control (DMSO at the same final concentration as the highest Parthenolide dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of Parthenolide concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
This protocol assesses the effect of Parthenolide on cell cycle distribution.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with Parthenolide (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell populations and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with mitotic arrest.
This protocol allows for the visualization of Parthenolide's effect on the mitotic spindle and chromosome alignment.
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with Parthenolide at a concentration known to induce mitotic arrest (e.g., 15 µM in HeLa cells) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker like CENP-C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBST. Stain the DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Look for defects such as misaligned chromosomes, monopolar or multipolar spindles, and reduced microtubule attachment to kinetochores.
By following these protocols, researchers can effectively utilize Parthenolide as a chemical probe to investigate the cellular functions of ZNF207 and the consequences of its inhibition.
References
- 1. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BuGZ is required for Bub3 stability, Bub1 kinetochore function, and chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BuGZ is required for Bub3 stability, Bub1 kinetochore function, and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZNF207 Inhibition in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Ref: ZNF207-IN-1 (Parthenolide as a representative inhibitor)
Disclaimer: No specific inhibitor designated "this compound" was identified in publicly available literature. Therefore, these application notes and protocols are based on Parthenolide , a known direct inhibitor of Zinc Finger Protein 207 (ZNF207), also known as BuGZ.[1][2][3] This document serves as a comprehensive template and guide for researchers investigating the in vivo effects of ZNF207 inhibition. All data and protocols are derived from published studies on Parthenolide.
Introduction
Zinc Finger Protein 207 (ZNF207) is a crucial regulator of mitotic spindle assembly and chromosome alignment.[4] Its dysregulation has been implicated in cancer progression and metastasis, making it a promising therapeutic target.[5] Parthenolide, a sesquiterpene lactone, has been identified as a direct inhibitor of ZNF207. It covalently binds to Cys54 within the zinc-finger domain of ZNF207, disrupting its microtubule-binding ability and leading to mitotic arrest and apoptosis in cancer cells. These notes provide a summary of dosages and detailed protocols for utilizing Parthenolide in preclinical animal cancer models.
Quantitative Data Summary
The following tables summarize the reported dosages of Parthenolide in various mouse models of cancer. This information is intended to guide dose selection for in vivo studies targeting ZNF207.
Table 1: Parthenolide Dosage in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Reference |
| Papillary Thyroid Carcinoma (MDA-T32 cells) | Nude Mice | Not Specified | Not Specified | Three times per week for six weeks | |
| Prostate Cancer (CD44hi cells) | NOD/SCID Mice | Not Specified | 10 mg/kg and 40 mg/kg | Not Specified | |
| Oral Cancer | Nude Mice | Not Specified | Not Specified | Not Specified | |
| Colorectal Cancer | Not Specified | Intraperitoneal (i.p.) | Not Specified | Not Specified | |
| Breast Cancer (MDA-MB-231 cells) | Not Specified | Not Specified | Not Specified | Not Specified | |
| Osteosarcoma (LM8 cells) | Not Specified | Intraperitoneal (i.p.) | 1 µg/kg/day, 100 µg/kg/day, 1 mg/kg/day | Daily |
Table 2: Pharmacokinetic Parameters of Parthenolide in Mice
| Parameter | Value | Administration Route | Dosage | Mouse Strain | Reference |
| IC50 (GLC-82 cells) | 6.07 ± 0.45 µM | In vitro | N/A | N/A | |
| IC50 (A549 cells) | 15.38 ± 1.13 µM | In vitro | N/A | N/A | |
| IC50 (PC-9 cells) | 15.36 ± 4.35 µM | In vitro | N/A | N/A | |
| IC50 (H1650 cells) | 9.88 ± 0.09 µM | In vitro | N/A | N/A | |
| IC50 (H1299 cells) | 12.37 ± 1.21 µM | In vitro | N/A | N/A | |
| IC50 (MDA-T32 cells) | 12 µM | In vitro | N/A | N/A | |
| Plasma Detectability | Not detectable | Oral | Up to 4 mg/day | Human |
Signaling Pathways and Experimental Workflows
ZNF207 Signaling in Mitosis and Cancer
ZNF207 plays a pivotal role in ensuring proper chromosome segregation during mitosis. Its inhibition by Parthenolide disrupts this process, leading to cell cycle arrest and apoptosis. Furthermore, ZNF207 is implicated in pro-survival signaling pathways in cancer.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of a ZNF207 inhibitor in a mouse xenograft model is outlined below.
Experimental Protocols
Preparation of Parthenolide for In Vivo Administration
Materials:
-
Parthenolide (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Dissolve Parthenolide powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
On the day of injection, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile PBS to the final desired concentration. Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO from a 10 mg/mL stock:
-
Mix 100 µL of 10 mg/mL Parthenolide stock with 900 µL of sterile PBS.
-
-
Vortex the working solution to ensure it is homogenous.
-
Sterile-filter the working solution using a 0.22 µm filter before injection.
-
Mouse Xenograft Model and Treatment
Animal Model:
-
Use immunodeficient mice (e.g., Nude, SCID, or NOD/SCID) to prevent rejection of human tumor xenografts.
-
House animals in a pathogen-free environment with ad libitum access to food and water.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Inoculation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (to enhance tumor take-rate) at a concentration of 1 x 106 to 1 x 107 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm3), randomly assign mice to treatment and control groups.
-
Control Group: Administer the vehicle solution (e.g., 10% DMSO in PBS) following the same schedule as the treatment group.
-
Treatment Group: Administer the prepared Parthenolide working solution via intraperitoneal (i.p.) injection.
-
The injection volume is typically 100-200 µL per mouse, depending on the desired dose and the animal's weight.
-
-
Follow the dosing schedule as determined by the study design (e.g., daily, three times per week).
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Euthanize the animals when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
Tissue Collection and Analysis
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Collect blood via cardiac puncture for pharmacokinetic or biomarker analysis.
-
Harvest major organs (liver, kidney, spleen, lungs) for toxicity assessment (e.g., histopathology).
-
Process the tumor tissue for further analysis:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding and subsequent IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C for protein extraction and analysis of ZNF207 target engagement and downstream signaling pathways.
-
Pharmacokinetic Analysis: If required, process tumor and plasma samples to determine the concentration of Parthenolide.
-
Conclusion
Parthenolide serves as a valuable tool compound for studying the in vivo consequences of ZNF207 inhibition. The provided dosage information and protocols offer a foundation for designing and executing preclinical studies to evaluate the therapeutic potential of targeting ZNF207 in cancer. Researchers should optimize these protocols based on their specific cancer models and experimental objectives. Careful monitoring of both efficacy and potential toxicity is essential for the successful in vivo evaluation of any ZNF207 inhibitor.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diseases.jensenlab.org [diseases.jensenlab.org]
- 5. System analysis based on the cancer–immunity cycle identifies ZNF207 as a novel immunotherapy target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Znf207-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and potential applications of Znf207-IN-1, a potent inhibitor of the Zinc Finger Protein 207 (ZNF207). The provided protocols and data are intended to guide researchers in the effective use of this compound in laboratory settings.
Product Information
-
Compound Name: this compound (also known as compound C16)
-
Target: Zinc Finger Protein 207 (ZNF207)
-
CAS No.: 2923208-52-8
-
Molecular Formula: C₃₂H₃₂BrN₃O
-
Molecular Weight: 554.52 g/mol
-
Appearance: Off-white to light yellow solid
Biological Activity
This compound is a potent inhibitor of ZNF207 with IC₅₀ values in the micromolar range. It has been shown to inhibit sphere formation with an IC₅₀ of 0.5–2.5 μM and exhibits cytotoxicity with an IC₅₀ of 0.5–15 μM[1]. Notably, this compound demonstrates efficient permeability across the blood-brain barrier, suggesting its potential for in vivo studies targeting the central nervous system[1].
ZNF207 is a multifaceted protein implicated in various cellular processes. It plays a crucial role in maintaining self-renewal and pluripotency in human embryonic stem cells (hESCs) by regulating the expression of key transcription factors like OCT4[2][3][4]. Additionally, ZNF207 is involved in chromosome alignment during mitosis, RNA splicing, and has been identified as a potential immunotherapy target in hepatocellular carcinoma. The diverse functions of ZNF207 make this compound a valuable tool for studying these biological processes.
Solubility and Preparation
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 100 mg/mL | 180.34 mM | Requires sonication for complete dissolution. Use newly opened DMSO. |
Data sourced from MedchemExpress.
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired working concentration for various assays.
Materials:
-
This compound powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 100 mM stock solution, add 1.8034 mL of DMSO to 10 mg of this compound powder.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath until the compound is completely dissolved. Visual inspection should confirm the absence of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.8034 mL | 9.0168 mL | 18.0336 mL |
| 5 mM | 0.3607 mL | 1.8034 mL | 3.6067 mL |
| 10 mM | 0.1803 mL | 0.9017 mL | 1.8034 mL |
Calculations based on a molecular weight of 554.52 g/mol .
Storage and Stability
Proper storage of this compound is essential to maintain its activity.
-
Solid Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO):
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
Note: Avoid repeated freeze-thaw cycles of the stock solution.
Visualized Workflows and Pathways
Experimental Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a general workflow for assessing the effect of this compound on cell lines in vitro, such as in a cytotoxicity or sphere formation assay.
Caption: Workflow for in vitro evaluation of this compound.
Simplified ZNF207 Signaling Pathway
This diagram depicts a simplified representation of the role of ZNF207 in the context of pluripotency and its inhibition by this compound.
Caption: Inhibition of ZNF207-mediated pluripotency by this compound.
References
Application Notes and Protocols for Sphere Formation Assay with a Znf207 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a sphere formation assay to evaluate the efficacy of small molecule inhibitors targeting the Zinc Finger Protein 207 (ZNF207), a promising target in cancer therapy due to its role in maintaining cancer stem cell-like properties.[1] This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to ZNF207 and Sphere Formation Assays
Zinc Finger Protein 207 (ZNF207) is a crucial regulator of self-renewal and pluripotency in stem cells and has been identified as a promising therapeutic target in various cancers, including glioma and hepatocellular carcinoma.[1][2] Elevated expression of ZNF207 is often associated with poor prognosis and the maintenance of a cancer stem cell (CSC) phenotype.[2] CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies.
The sphere formation assay is a widely used in vitro method to enrich and quantify the CSC population based on their ability to grow in non-adherent, serum-free conditions, forming three-dimensional spherical colonies.[3] This assay serves as a powerful tool to screen and validate the efficacy of novel therapeutic agents, such as ZNF207 inhibitors, that target the self-renewal and survival of CSCs.
ZNF207-IN-1: A Novel Inhibitor Targeting Cancer Stemness
While a specific inhibitor named "this compound" is not yet widely documented in publicly available literature, a novel N-(anthracen-9-ylmethyl) benzamide derivative, herein referred to as C16 , has been identified as a potent ZNF207 inhibitor. C16 has demonstrated significant activity in weakening the "stemness" of glioma cells, providing a valuable tool for research and drug development.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the ZNF207 inhibitor C16 on glioma cells.
Table 1: Inhibitory Activity of C16 on Sphere Formation
| Cell Line | IC50 for Sphere Formation (µM) |
| Glioma Cell Line 1 | 0.5 - 2.5 |
| Glioma Cell Line 2 | 0.5 - 2.5 |
Table 2: Cytotoxicity of C16 on Glioma Cells
| Cell Line | IC50 for Cytotoxicity (µM) |
| Glioma Cell Line 1 | 0.5 - 15 |
| Glioma Cell Line 2 | 0.5 - 15 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human glioma cell lines (or other cancer cell lines with known ZNF207 expression).
-
ZNF207 Inhibitor: C16 (or other validated ZNF207 inhibitor).
-
Culture Medium: DMEM/F12 supplemented with B27 supplement, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% Penicillin-Streptomycin.
-
Plates: Ultra-low attachment 6-well or 96-well plates.
-
Reagents for Cell Dissociation: Accutase or TrypLE.
-
Reagents for Cell Counting: Trypan blue and a hemocytometer or automated cell counter.
-
Microscope: Inverted microscope with imaging capabilities.
Protocol 1: Primary Sphere Formation Assay
This protocol details the procedure for assessing the effect of a ZNF207 inhibitor on the initial formation of tumor spheres from a single-cell suspension.
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency in standard adherent culture conditions.
-
Wash cells with PBS and detach them using a gentle dissociation reagent like Accutase.
-
Resuspend the cells in serum-free sphere formation medium and filter through a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform a viable cell count using trypan blue exclusion.
-
-
Plating:
-
Resuspend the single-cell suspension in sphere formation medium to a final concentration of 1,000-5,000 cells/mL.
-
In an ultra-low attachment plate, seed the cells at the desired density (e.g., 2,000 cells/well in a 6-well plate or 200 cells/well in a 96-well plate).
-
-
Treatment with ZNF207 Inhibitor:
-
Prepare a stock solution of the ZNF207 inhibitor (e.g., C16) in a suitable solvent (e.g., DMSO).
-
Add the inhibitor to the cell suspension at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and an untreated control.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.
-
To prevent evaporation, add fresh media with the inhibitor every 3-4 days.
-
-
Quantification:
-
After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100
-
Protocol 2: Secondary Sphere Formation Assay (Self-Renewal)
This protocol assesses the effect of the ZNF207 inhibitor on the self-renewal capacity of the cancer stem-like cells.
-
Harvesting Primary Spheres:
-
Collect the primary spheres formed in Protocol 1 by gentle centrifugation (e.g., 100 x g for 5 minutes).
-
Aspirate the supernatant carefully.
-
-
Dissociation of Spheres:
-
Wash the spheres with PBS.
-
Add a dissociation reagent (e.g., Accutase) and incubate at 37°C for 5-10 minutes, with gentle pipetting every few minutes to aid dissociation into a single-cell suspension.
-
Neutralize the dissociation reagent with culture medium and filter the suspension through a 40 µm cell strainer.
-
-
Re-plating:
-
Perform a viable cell count.
-
Re-plate the single cells in ultra-low attachment plates at the same density as the primary assay.
-
Treat the cells with the same concentrations of the ZNF207 inhibitor as in the primary assay.
-
-
Incubation and Quantification:
-
Incubate the plates for 7-14 days.
-
Count the number of secondary spheres and calculate the SFE as described for the primary assay. A reduction in the secondary SFE compared to the control indicates an impairment of self-renewal capacity.
-
Visualizations
Signaling Pathway of ZNF207 in Cancer Stem Cell Maintenance
Caption: ZNF207 maintains cancer stem cell properties.
Experimental Workflow for Sphere Formation Assay with a ZNF207 Inhibitor
Caption: Workflow for evaluating a ZNF207 inhibitor.
References
Application Notes and Protocols for Blood-Brain Barrier Permeability Assay of a Novel ZNF207 Inhibitor
Introduction to ZNF207 and the Blood-Brain Barrier Imperative
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a multifaceted protein critically involved in fundamental cellular processes. It plays a key role in spindle assembly during mitosis by interacting with BUB3 and promoting microtubule polymerization.[1][2] Furthermore, emerging research highlights its function in maintaining pluripotency and self-renewal of human embryonic stem cells by regulating the expression of core transcriptional factors like OCT4.[3][4][5] Given its role in cell proliferation and differentiation, ZNF207 is being investigated as a potential therapeutic target in oncology.
The development of small molecule inhibitors targeting intracellular proteins like ZNF207 for central nervous system (CNS) disorders or brain malignancies is contingent on their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Therefore, early assessment of BBB permeability is a critical step in the drug discovery and development pipeline for any CNS-acting therapeutic.
This document provides a detailed application note and protocol for assessing the BBB permeability of a hypothetical ZNF207 inhibitor, Znf207-IN-1 , using the Parallel Artificial Membrane Permeability Assay (PAMPA), a well-established in vitro model for predicting passive transport across the BBB.
Hypothetical Signaling Pathway of ZNF207
Caption: Hypothetical signaling pathway illustrating the role of ZNF207 and the inhibitory action of this compound.
Principle of the PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive, transcellular permeability of compounds. The PAMPA-BBB model specifically utilizes a lipid composition that mimics the brain capillary endothelial cell membrane. The assay is performed in a 96-well filter plate (donor plate) and an acceptor plate. The filter membrane of the donor plate is coated with the artificial lipid membrane. The test compound, such as this compound, is added to the donor wells, and after an incubation period, the amount of compound that has diffused through the artificial membrane into the acceptor well is quantified. The apparent permeability coefficient (Papp) is then calculated to estimate the compound's potential to cross the BBB.
Experimental Protocol: PAMPA-BBB Assay for this compound
This protocol is adapted from established PAMPA-BBB procedures.
Materials:
-
This compound (and other test compounds)
-
High-permeability control (e.g., Caffeine, Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
Porcine brain lipid
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
96-well UV-transparent plates for analysis
-
Automated liquid handler or multichannel pipettes
-
Plate reader (UV-Vis spectrophotometer) or LC-MS/MS system
-
Plate shaker
Reagent Preparation:
-
PAMPA Lipid Solution: Prepare a solution of porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of this compound and control compounds in DMSO.
-
Donor Solution: Dilute the stock solutions to a final concentration (e.g., 100 µM) in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Acceptor Solution: Use PBS (pH 7.4).
Assay Procedure:
-
Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the PAMPA lipid solution to each well of the filter plate, ensuring the entire surface of the membrane is coated.
-
Acceptor Plate Preparation: Add the desired volume of acceptor solution (e.g., 300 µL) to each well of the 96-well acceptor plate.
-
Donor Plate Preparation: Add the donor solution containing the test compound (e.g., 150 µL) to each well of the coated filter plate.
-
Assembling the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate's wells are immersed in the acceptor solution.
-
Incubation: Incubate the "PAMPA sandwich" at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Compound Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS). A standard curve for each compound should be prepared.
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * A * t]
Where:
-
CA is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium is the concentration at theoretical equilibrium, calculated as (CD * VD + CA * VA) / (VD + VA), where CD is the concentration in the donor well at time t.
-
VD is the volume of the donor solution.
-
VA is the volume of the acceptor solution.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
Data Presentation: Hypothetical BBB Permeability of this compound
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| This compound | 5.2 | High |
| Caffeine (High Permeability Control) | 15.8 | High |
| Propranolol (High Permeability Control) | 12.5 | High |
| Atenolol (Low Permeability Control) | 0.8 | Low |
Data is hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Papp > 4.0 x 10⁻⁶ cm/s: High probability of crossing the BBB.
-
2.0 x 10⁻⁶ cm/s < Papp < 4.0 x 10⁻⁶ cm/s: Medium probability of crossing the BBB.
-
Papp < 2.0 x 10⁻⁶ cm/s: Low probability of crossing the BBB.
Based on the hypothetical data, this compound demonstrates high permeability in the PAMPA-BBB assay, suggesting it has the potential to cross the blood-brain barrier.
Experimental Workflow for PAMPA-BBB Assay
Caption: Workflow diagram for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Complementary and Advanced Models
While the PAMPA-BBB assay is an excellent primary screening tool for passive permeability, it does not account for active transport or metabolism. For a more comprehensive assessment of BBB permeability, consider the following cell-based models:
-
Caco-2 Cells: Originally a model for the intestinal barrier, Caco-2 cells can also be used as a surrogate for the BBB, particularly for studying P-glycoprotein (P-gp) efflux.
-
hCMEC/D3 Cells: An immortalized human cerebral microvascular endothelial cell line that is widely used for in vitro BBB modeling.
-
iPSC-Derived Brain Endothelial Cells: Human induced pluripotent stem cells can be differentiated into brain microvascular endothelial cells to create a more physiologically relevant BBB model.
These models often involve co-culture with astrocytes and pericytes to better mimic the in vivo neurovascular unit and typically measure transendothelial electrical resistance (TEER) to assess barrier integrity.
Conclusion
The assessment of blood-brain barrier permeability is a cornerstone of CNS drug development. The PAMPA-BBB assay offers a rapid, cost-effective, and high-throughput method for the initial screening of compounds like the hypothetical ZNF207 inhibitor, this compound. The provided protocol offers a robust framework for researchers to evaluate the BBB penetration potential of their novel chemical entities. Positive results from this assay should be followed by more complex and physiologically relevant cell-based models to fully characterize the compound's ability to reach its target within the central nervous system.
References
- 1. diseases.jensenlab.org [diseases.jensenlab.org]
- 2. ZNF207 zinc finger protein 207 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. embopress.org [embopress.org]
Application Notes and Protocols for Immunofluorescence Staining Following Znf207-IN-1 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Znf207 (Zinc Finger Protein 207), also known as BuGZ (BUB3-Interacting and GLEBS Motif-Containing Protein), is a multifaceted protein involved in critical cellular processes. It plays a significant role in maintaining self-renewal and pluripotency in human embryonic stem cells (hESCs) by partnering with master transcription factors like OCT4, SOX2, and NANOG.[1][2] Furthermore, ZNF207 is crucial for proper mitotic progression, where it functions in the spindle assembly checkpoint (SAC) by associating with Bub3 and spindle microtubules to ensure correct chromosome alignment.[3][4] Given its roles in cell division and pluripotency, ZNF207 is a protein of interest in developmental biology and oncology.
Znf207-IN-1 is a novel, potent, and selective small molecule inhibitor of ZNF207. These application notes provide a detailed protocol for utilizing this compound in cell-based assays and performing subsequent immunofluorescence (IF) analysis to investigate its effects on cellular phenotypes and signaling pathways.
Mechanism of Action
This compound is hypothesized to function by disrupting the interaction of ZNF207 with key binding partners. Depending on the cellular context, this may involve interference with its role in the pluripotency network or its function in mitotic spindle assembly. By inhibiting ZNF207, this compound is expected to induce changes in the expression and localization of proteins involved in these pathways. For instance, in hESCs, inhibition of ZNF207 may lead to a decrease in pluripotency markers and induction of differentiation.[1] In somatic cells, treatment with this compound may result in mitotic defects, such as chromosome misalignment and SAC dysregulation.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from immunofluorescence analysis of cells treated with this compound. This data is representative of the expected outcomes and should be used as a reference for experimental design and data interpretation.
| Cell Line | Treatment | Target Protein | Cellular Localization | Mean Fluorescence Intensity (Arbitrary Units) | Percent Positive Cells |
| H9 hESCs | Vehicle (DMSO) | OCT4 | Nucleus | 850 ± 75 | 95% |
| H9 hESCs | This compound (10 µM) | OCT4 | Nucleus/Cytoplasm | 420 ± 50 | 40% |
| HeLa | Vehicle (DMSO) | α-Tubulin | Cytoskeleton/Mitotic Spindle | 600 ± 45 | 100% |
| HeLa | This compound (10 µM) | α-Tubulin | Disorganized Spindle | 580 ± 55 | 100% |
| HeLa | Vehicle (DMSO) | BUB3 | Kinetochores (Mitotic Cells) | 720 ± 60 | 15% |
| HeLa | This compound (10 µM) | BUB3 | Diffuse Cytoplasm (Mitotic Cells) | 310 ± 40 | 15% |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of adherent cells treated with this compound. Optimization may be necessary for different cell lines, antibodies, and imaging systems.
Materials and Reagents
-
Cell Culture:
-
Adherent cell line of interest (e.g., HeLa, H9 hESCs)
-
Appropriate cell culture medium and supplements
-
Glass coverslips or imaging-grade multi-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
-
Immunofluorescence:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS
-
Primary antibodies (e.g., anti-OCT4, anti-α-Tubulin, anti-BUB3)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
-
Protocol Steps
-
Cell Seeding:
-
Seed cells onto glass coverslips or into imaging plates at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare the desired concentration of this compound in pre-warmed cell culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound solvent.
-
Aspirate the old medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Aspirate the PBS and add Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Incubate for 10 minutes at room temperature.
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Aspirate the PBS and add Blocking Buffer.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Aspirate the PBS and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
During the second wash, add a nuclear counterstain (e.g., DAPI) at the recommended concentration.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using the appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.
-
Mandatory Visualizations
Caption: Experimental workflow for immunofluorescence staining after this compound treatment.
Caption: Simplified signaling pathways involving ZNF207 and the inhibitory action of this compound.
References
Application Notes and Protocols for Znf207 Target Engagement Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger protein 207 (Znf207), also known as BuGZ, is a multifaceted protein implicated in critical cellular processes including mitotic spindle assembly, chromosome segregation, and the regulation of pluripotency.[1][2][3][4] Its involvement in these fundamental mechanisms, and its dysregulation in various cancers, positions Znf207 as a compelling therapeutic target. These application notes provide a detailed protocol for assessing the target engagement of small molecule inhibitors with Znf207 within a cellular context using a Western blot-based Cellular Thermal Shift Assay (CETSA).
CETSA is a powerful technique to verify and characterize the interaction between a drug and its target protein in intact cells. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding to a small molecule, the target protein's resistance to heat-induced denaturation increases. This stabilization can be quantified by subjecting cell lysates or intact cells treated with a compound to a temperature gradient, followed by separation of soluble and aggregated proteins. The amount of soluble Znf207 remaining at each temperature is then detected by Western blot, allowing for the determination of a melting curve. A shift in this curve in the presence of a compound indicates target engagement.
This document provides two detailed protocols: a CETSA protocol to determine the melting curve of Znf207 and an isothermal dose-response (ITDR) protocol to assess the potency of a compound in engaging Znf207.
Signaling Pathway and Experimental Workflow
Znf207 is a key regulator in mitosis, where it interacts with BUB3 and microtubules to ensure proper spindle assembly and chromosome segregation. It is also known to be involved in RNA processing through its interaction with the spliceosome. The diagrams below illustrate a simplified signaling context of Znf207 and the experimental workflow for the CETSA protocol.
Caption: Simplified signaling context of Znf207 in mitosis and RNA processing.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Znf207 Melting Curve Determination
This protocol is designed to determine the thermal stability of Znf207 in the presence and absence of a test compound.
Materials:
-
Cell Line: HepG2 cells (or other cell line with detectable Znf207 expression).
-
Culture Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Nuclear Extraction Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 2 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Laemmli Sample Buffer (4X):
-
Primary Antibody: Anti-Znf207 antibody (e.g., Proteintech 14814-1-AP).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Loading Control Antibody: Anti-Lamin B1 or Anti-Histone H3 antibody.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Enhanced Chemiluminescence (ECL) Substrate:
-
PVDF Membrane:
-
Protein Assay Kit: (e.g., BCA assay).
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat cells with the test compound at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells and resuspend in fresh culture medium.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Nuclear Extraction Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
-
Western Blotting:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Normalize all samples to the same protein concentration.
-
Add 4X Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Znf207 antibody (e.g., 1:600 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (Lamin B1 or Histone H3).
-
-
Data Analysis:
-
Quantify the band intensities for Znf207 at each temperature for both vehicle and compound-treated samples using densitometry software.
-
Normalize the intensity of each band to the intensity of the corresponding loading control.
-
Further normalize the data by setting the intensity at the lowest temperature (40°C) to 100%.
-
Plot the normalized band intensities against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Protocol 2: Isothermal Dose-Response (ITDR) for Znf207
This protocol assesses the concentration-dependent engagement of a compound with Znf207 at a fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells to 80-90% confluency.
-
Treat cells with a serial dilution of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend in fresh culture medium.
-
Heat all samples at a single, fixed temperature for 3 minutes. This temperature should be in the transition range of the Znf207 melting curve determined in Protocol 1 (e.g., 54°C).
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Western Blotting:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for Znf207 for each compound concentration and the vehicle control.
-
Normalize the intensities to the corresponding loading control.
-
Plot the normalized band intensities against the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the soluble Znf207.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables.
Table 1: Densitometry Analysis of Znf207 Melting Curve
| Temperature (°C) | Vehicle (DMSO) Normalized Intensity (%) | Compound X (10 µM) Normalized Intensity (%) |
| 42 | 100.0 | 100.0 |
| 46 | 98.5 | 100.0 |
| 50 | 85.2 | 99.1 |
| 54 | 49.8 | 92.3 |
| 58 | 20.1 | 75.4 |
| 62 | 5.6 | 45.1 |
| 66 | 1.2 | 15.8 |
Table 2: Isothermal Dose-Response (ITDR) Data for Compound X at 54°C
| Compound X (µM) | Normalized Znf207 Intensity (%) |
| 0 (Vehicle) | 50.1 |
| 0.01 | 52.3 |
| 0.1 | 65.8 |
| 1 | 85.4 |
| 10 | 91.7 |
| 100 | 92.5 |
Conclusion
The protocols described in these application notes provide a robust framework for assessing the target engagement of novel inhibitors with Znf207 in a cellular environment. The CETSA and ITDR assays, with a Western blot readout, are valuable tools in the early stages of drug discovery to confirm the mechanism of action and to determine the cellular potency of lead compounds. Accurate quantification and data analysis are crucial for reliable and reproducible results. These methods will aid researchers in the development of novel therapeutics targeting Znf207.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Research on ZNF207
Disclaimer: The following information pertains to the protein Zinc Finger Protein 207 (ZNF207), also known as BuGZ. Currently, there is no publicly available information on a specific inhibitor designated as "Znf207-IN-1". The provided application notes and protocols are based on the known functions and pathways of the ZNF207 protein and are intended to serve as a general guide for researchers interested in studying this target.
Introduction to ZNF207
Zinc Finger Protein 207 (ZNF207) is a multifaceted protein with critical roles in several fundamental cellular processes. It is recognized for its involvement in the maintenance of pluripotency in embryonic stem cells (ESCs), regulation of the mitotic spindle assembly checkpoint, and its emerging role in cancer biology.[1][2][3] ZNF207 exists in different isoforms that can have distinct functions, adding a layer of complexity to its regulation and downstream effects.[4][5]
Key Functions and Pathways of ZNF207
ZNF207's functions are diverse, ranging from transcriptional regulation to post-transcriptional modifications and protein-protein interactions.
| Cellular Process | Function of ZNF207 | Key Interacting Partners | References |
| Pluripotency and Self-Renewal | In human embryonic stem cells (hESCs), ZNF207 acts as a key transcription factor, partnering with master pluripotency factors to maintain the undifferentiated state. In mouse ESCs, it post-transcriptionally regulates OCT4 stability. It also plays a role in alternative splicing events that are crucial for pluripotency. | OCT4, SOX2, NANOG | |
| Mitotic Spindle Assembly | ZNF207, also known as BuGZ, is involved in the spindle assembly checkpoint. It associates with microtubules and the BUB3 protein to ensure proper chromosome alignment and segregation during mitosis. | BUB3, Aurora Kinase A (AurA) | |
| Cancer Progression | Elevated expression of ZNF207 has been observed in hepatocellular carcinoma (HCC) and is associated with a poor prognosis. In HCC, ZNF207 can act as an immunosuppressive target by regulating CD8+ T-cell infiltration and exhaustion. Different isoforms of ZNF207 can have opposing effects on cell proliferation and migration. | IDO1, MAPK pathway components | |
| RNA Metabolism | ZNF207 has been identified as an RNA-binding protein (RBP) and is involved in pre-mRNA splicing. It can regulate the alternative splicing of other genes, such as LMNA, which is implicated in progeria. | Spliceosome components, U1 snRNP |
Signaling Pathways and Experimental Workflows
To visualize the complex roles of ZNF207, the following diagrams illustrate its involvement in key signaling pathways and a general workflow for studying the effects of a potential inhibitor.
Caption: ZNF207 in the core pluripotency network of human embryonic stem cells.
Caption: General experimental workflow for characterizing a ZNF207 inhibitor.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of a potential ZNF207 inhibitor.
Protocol 1: Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of a ZNF207 inhibitor on the protein levels of downstream targets or interacting partners.
Materials:
-
Cells of interest (e.g., HCC cell line, hESCs)
-
ZNF207 inhibitor
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZNF207, anti-OCT4, anti-p-MAPK, anti-IDO1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the ZNF207 inhibitor and a vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of a ZNF207 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, Huh7)
-
ZNF207 inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ZNF207 inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value of the inhibitor.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
Objective: To determine if a ZNF207 inhibitor affects the binding of ZNF207 to the promoter regions of its target genes.
Materials:
-
Cells treated with ZNF207 inhibitor or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-ZNF207 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR master mix and instrument
Procedure:
-
Cross-linking and Cell Lysis: Treat cells with the inhibitor. Cross-link proteins to DNA with formaldehyde. Lyse the cells and nuclei.
-
Chromatin Shearing: Shear the chromatin into small fragments (200-1000 bp) by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ZNF207 antibody or a control IgG overnight. Add magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known or putative ZNF207 target genes.
-
Data Analysis: Calculate the enrichment of target DNA in the ZNF207 immunoprecipitation sample relative to the IgG control. Compare the enrichment between inhibitor-treated and vehicle-treated samples. A detailed protocol for ChIP-qPCR can be found in the literature.
References
- 1. biorxiv.org [biorxiv.org]
- 2. ZNF207 zinc finger protein 207 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. System analysis based on the cancer–immunity cycle identifies ZNF207 as a novel immunotherapy target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Znf207-IN-1 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Znf207-IN-1, a hypothetical inhibitor of the Zinc Finger Protein 207 (ZNF207).
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for my initial experiments with this compound?
A1: For a novel inhibitor like this compound with unknown potency, it is recommended to perform a dose-response experiment over a wide concentration range. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range will help in identifying the concentration at which the inhibitor shows a biological effect and also where it might become toxic to the cells.
Q2: How do I determine the half-maximal inhibitory concentration (IC50) of this compound?
A2: The IC50 value is the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%.[1][2] It can be determined by performing a dose-response experiment and measuring a relevant biological endpoint, such as cell viability or inhibition of a specific enzymatic activity.[1][3] The resulting data is then plotted with the inhibitor concentration on the x-axis (usually in a logarithmic scale) and the measured response on the y-axis. A sigmoidal curve is fitted to the data to determine the IC50 value.[2]
Q3: ZNF207 has multiple isoforms and functions in different cellular processes. How does this affect the concentration I should use?
A3: ZNF207 is known to have different isoforms that can have distinct roles in processes like spindle assembly, chromosome alignment, and the regulation of pluripotency in stem cells. The optimal concentration of this compound may therefore depend on the specific isoform or function you are targeting and the cell type you are using. For instance, a concentration that effectively inhibits ZNF207's role in mitosis in a cancer cell line might be different from the concentration needed to modulate its function in embryonic stem cells. It is crucial to have a specific assay that reads out the activity of the targeted ZNF207 function.
Q4: What are the key considerations when preparing stock solutions of this compound?
A4: As with most small molecule inhibitors, it is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final working concentrations in your cell culture medium or assay buffer. It is important to ensure that the final concentration of the organic solvent in your experiment is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Recommended Solution |
| Off-target effects: The inhibitor may be affecting other essential cellular pathways at the tested concentrations. | 1. Perform a dose-response curve for toxicity: Use a cell viability assay (e.g., MTT or MTS) to determine the concentration at which the inhibitor becomes cytotoxic. 2. Use a lower concentration: If possible, use the lowest effective concentration of the inhibitor that gives the desired biological effect without significant toxicity. 3. Use a more specific inhibitor: If available, test a structurally different inhibitor that targets ZNF207 to see if the toxicity is compound-specific. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Check the final solvent concentration: Ensure the final concentration of the solvent in the culture medium is below the tolerance level of your cell line (usually <0.5% for DMSO). 2. Include a vehicle control: Always include a control group treated with the same concentration of the solvent as the highest inhibitor concentration to assess the effect of the solvent alone. |
| Compound instability: The inhibitor may be degrading into toxic byproducts in the culture medium. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. 2. Assess compound stability: If degradation is suspected, the stability of the compound in the experimental medium can be assessed over time using analytical methods like HPLC. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in cell culture: Differences in cell density, passage number, or cell health can lead to variable responses to the inhibitor. | 1. Standardize cell culture procedures: Use cells within a consistent and narrow range of passage numbers. Seed cells at the same density for each experiment and ensure they are in the logarithmic growth phase. 2. Monitor cell health: Regularly check for signs of contamination and ensure cells are healthy before starting an experiment. |
| Inaccurate inhibitor concentration: Errors in preparing serial dilutions can lead to inconsistent results. | 1. Use calibrated pipettes: Ensure that all pipettes used for preparing dilutions are properly calibrated. 2. Prepare a fresh dilution series for each experiment: Avoid using a dilution series from a previous experiment. |
| "Edge effect" in multi-well plates: Wells on the perimeter of the plate may behave differently due to increased evaporation. | 1. Avoid using the outer wells: If possible, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier. 2. Ensure proper plate sealing: Use appropriate seals for your plates, especially during long incubation periods. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to prepare a 2X concentration of each dilution.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Engagement and Pathway Modulation
This protocol is to assess if this compound is engaging its target (ZNF207) and affecting downstream signaling pathways.
Materials:
-
Cells of interest cultured in larger format (e.g., 6-well plates or 10 cm dishes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZNF207, anti-phospho-Histone H3 (a downstream marker of mitotic progression), anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound (based on your IC50 data) and a vehicle control for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the levels of ZNF207 and downstream signaling proteins relative to the loading control.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.01 | 98.1 ± 4.8 |
| 0.1 | 85.3 ± 6.1 |
| 1 | 52.7 ± 3.9 |
| 10 | 15.2 ± 2.5 |
| 100 | 2.1 ± 1.1 |
Table 2: Comparison of this compound IC50 Values Across Different Cell Lines
| Cell Line | Cell Type | ZNF207 Expression | IC50 (µM) |
| HeLa | Cervical Cancer | High | 1.2 |
| HCT116 | Colon Cancer | Moderate | 5.8 |
| hESC H9 | Embryonic Stem Cell | High | 0.8 |
| MCF-7 | Breast Cancer | Low | > 50 |
Visualizations
Caption: Simplified pathway of ZNF207's role in mitosis.
Caption: Experimental workflow for concentration optimization.
Caption: Decision tree for troubleshooting experiments.
References
Znf207-IN-1 Technical Support Center
This technical support center provides guidance on the stability of Znf207-IN-1 in solution for researchers, scientists, and drug development professionals. Due to limited publicly available stability data for this compound, this guide offers general best practices for small molecule inhibitors, alongside protocols to help you determine its stability and solubility in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the supplier.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the best solvent to dissolve this compound?
While specific solubility data for this compound is not widely available, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.[1][3] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity. It is crucial to perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line.
Q3: My this compound solution has changed color. What should I do?
A color change in a stock or working solution can indicate chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to discard the solution and prepare a fresh one. To prevent this, always store solutions in amber vials or protect them from light.
Q4: I'm observing precipitation in my stock solution after thawing. How can I resolve this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To resolve this, warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the compound completely before use. To prevent this, consider storing the stock solution at a slightly lower concentration. Always centrifuge the vial before opening to pellet any undissolved material.
Q5: How can I determine the solubility of this compound in my specific buffer?
You can determine the kinetic solubility of this compound in your aqueous buffer by preparing a serial dilution of a high-concentration DMSO stock solution and adding a small volume to your buffer. The highest concentration that remains clear without precipitation is the approximate kinetic solubility.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
Inconsistent results, such as variable IC50 values, can often be attributed to the instability or insolubility of the inhibitor in the assay medium.
Troubleshooting Workflow for Inconsistent Results
References
Technical Support Center: Investigating Potential Off-Target Effects of ZNF207 Inhibitors
Disclaimer: As of November 2025, there is no publicly available scientific literature or safety data specifically identifying a compound designated "Znf207-IN-1". The following troubleshooting guide and frequently asked questions (FAQs) are based on the known functions of the target protein, Zinc Finger Protein 207 (ZNF207), and established methodologies for characterizing the off-target effects of small molecule inhibitors. This resource is intended to guide researchers in anticipating and investigating potential off-target effects of any putative ZNF207 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of ZNF207?
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a multifaceted protein with key roles in several critical cellular processes. Its functions include:
-
Regulation of Mitosis: ZNF207 is involved in the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division.[1][2][3] It interacts with BUB3 and is crucial for the correct attachment of spindle microtubules to kinetochores.[1][3]
-
Transcriptional Regulation: In human embryonic stem cells (hESCs), ZNF207 acts as a transcription factor that helps maintain pluripotency and self-renewal by regulating the expression of key genes like OCT4.
-
Alternative Splicing: ZNF207 is involved in pre-mRNA splicing, and its own alternative splicing is important for its different functions in stem cell maintenance and differentiation.
-
Microtubule Dynamics: ZNF207 can promote microtubule bundling and polymerization.
Q2: What are the potential on-target toxicities of a ZNF207 inhibitor?
Given the critical roles of ZNF207, an inhibitor could lead to on-target toxicities such as:
-
Mitotic Arrest and Cell Death: Inhibition of ZNF207's function in the spindle assembly checkpoint could lead to errors in chromosome segregation, mitotic arrest, and ultimately, apoptosis.
-
Loss of Pluripotency/Altered Stem Cell Fate: In stem cell research, a ZNF207 inhibitor might induce differentiation or impair self-renewal.
-
Neuroectodermal Differentiation Defects: Studies have shown that silencing Zfp207 can lead to defects in neuroectodermal differentiation.
Q3: What are the general classes of potential off-target effects for a small molecule inhibitor?
Off-target effects of small molecule inhibitors can be broadly categorized as:
-
Pharmacological Off-Targets: The inhibitor binds to and affects the function of other proteins, often those with similar binding domains (e.g., other zinc finger proteins or ATP-binding sites in kinases).
-
Metabolic Liabilities: The compound is metabolized into reactive species that can cause cellular damage.
-
Pathway-Level Perturbations: The inhibitor may indirectly affect other signaling pathways that are linked to the primary target's pathway.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of a putative ZNF207 inhibitor.
Issue 1: Observed cellular phenotype is inconsistent with known ZNF207 function.
Potential Cause: The inhibitor may be hitting one or more off-target proteins.
Troubleshooting Steps:
-
Perform a Broad Kinase Panel Screen: Even though ZNF207 is not a kinase, many inhibitors have off-target effects on kinases due to the conserved nature of the ATP-binding pocket. A broad kinase screen can identify unintended inhibition of key signaling pathways.
-
Utilize Proteomics Approaches:
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon drug binding.
-
Affinity-Based Proteomics: Use the inhibitor as a probe to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
-
Phenotypic Screening: Compare the cellular phenotype induced by your inhibitor with a panel of reference compounds with known mechanisms of action. This can provide clues about the potential off-target pathways being affected.
Issue 2: High levels of cytotoxicity are observed at concentrations expected to be selective for ZNF207.
Potential Cause: The inhibitor may have potent off-target effects on essential cellular machinery or may be causing general cellular stress.
Troubleshooting Steps:
-
Validate On-Target Engagement: Use techniques like CETSA or immuno-precipitation followed by Western blot to confirm that the inhibitor is engaging with ZNF207 at the concentrations used in your experiments.
-
Assess General Cytotoxicity Markers:
-
Mitochondrial Toxicity: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or oxygen consumption rates.
-
Reactive Oxygen Species (ROS) Production: Use fluorescent probes (e.g., DCFDA) to measure ROS levels.
-
DNA Damage: Perform a γH2AX assay to detect DNA double-strand breaks.
-
-
Control Experiments:
-
Use a Structurally Unrelated Inhibitor: If another inhibitor for ZNF207 exists, compare its phenotype.
-
Genetic Knockdown/Knockout: Compare the phenotype of inhibitor treatment with that of ZNF207 knockdown or knockout via RNAi or CRISPR. A mismatch in phenotypes suggests off-target effects.
-
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To assess the selectivity of a ZNF207 inhibitor against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a panel of several hundred kinases.
-
Assay Format: Typically, these are in vitro assays that measure the ability of the inhibitor to block the phosphorylation of a substrate by each kinase. Radiometric or fluorescence-based assays are common.
-
Data Analysis: The results are usually reported as the percentage of inhibition at each concentration. From this, IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) can be calculated for any significantly inhibited kinases.
Data Presentation:
| Kinase Target | IC50 (µM) | Percent Inhibition at 1 µM |
| ZNF207 (On-Target) | Expected Value | >90% |
| Off-Target Kinase 1 | Value | Value |
| Off-Target Kinase 2 | Value | Value |
| ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of a ZNF207 inhibitor within a cell.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor at the desired concentration and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the soluble protein fraction by Western blot using an antibody against ZNF207 and other potential off-targets, or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Drug binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates direct target engagement.
Visualizations
Caption: Key signaling pathways and cellular processes involving ZNF207.
Caption: Experimental workflow for identifying potential off-target effects.
References
Technical Support Center: Improving In Vivo Efficacy of Znf207-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Znf207-IN-1, a potent inhibitor of Zinc Finger Protein 207 (ZNF207).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ZNF207 and the therapeutic rationale for its inhibition?
A1: ZNF207 is a multifaceted protein with roles in critical cellular processes, including transcriptional regulation, RNA splicing, and mitotic spindle assembly.[1][2] In the context of cancer, particularly hepatocellular carcinoma (HCC), ZNF207 has been identified as an immunosuppressive target.[3][4] Upregulation of ZNF207 is associated with decreased CD8+ T-cell infiltration and increased T-cell exhaustion, thereby promoting tumor progression.[3] Mechanistically, ZNF207 has been shown to be involved in the mitogen-activated protein kinase (MAPK)–chemokine C-X3-C-motif ligand axis, which influences CD8+ T-cell chemotaxis. Furthermore, different isoforms of ZNF207 can have distinct effects; for instance, the ZNF207-short isoform has been shown to promote cell proliferation and migration in HCC. Therefore, inhibiting ZNF207 with a small molecule like this compound presents a promising strategy to enhance anti-tumor immunity and inhibit cancer cell proliferation.
Q2: What are the known properties of this compound?
A2: this compound is a potent inhibitor of ZNF207. Due to its nature as a small molecule inhibitor, it is likely to be hydrophobic, which can present challenges for in vivo formulation and delivery. At present, detailed public information on the pharmacokinetics (PK), bioavailability, and toxicology of this compound is limited. Therefore, initial in vivo studies should include characterization of these properties.
Q3: What are the most common initial hurdles when transitioning from in vitro to in vivo studies with a novel inhibitor like this compound?
A3: A frequent challenge is the discrepancy between potent in vitro activity and a lack of in vivo efficacy. This can often be attributed to poor pharmacokinetic properties, such as low bioavailability due to poor solubility, rapid metabolism, or inefficient delivery to the target tissue. Another common issue is unexpected toxicity at doses required for a therapeutic effect. Careful formulation development and a thorough understanding of the compound's ADME (absorption, distribution, metabolism, and excretion) profile are crucial to overcoming these hurdles.
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during in vivo experiments with this compound.
Poor Solubility and Formulation Issues
Question: My this compound is precipitating out of solution when I prepare it for injection. What can I do?
Answer: This is a common issue with hydrophobic small molecules. Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: Utilize a mixture of solvents. A common starting point is a ternary system of DMSO, PEG400, and saline. The concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity.
-
Excipients: Employ solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80, Cremophor EL). These can form complexes with the hydrophobic drug, increasing its aqueous solubility.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.
-
Nanoformulations: For more advanced delivery, consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, which can improve the oral bioavailability of hydrophobic drugs.
Table 1: Example Formulations for a Hydrophobic Small Molecule Inhibitor
| Formulation ID | Components | Ratio (v/v/v) | Observations |
| F1 | DMSO / PEG400 / Saline | 10 / 40 / 50 | Clear solution at 1 mg/mL, may precipitate upon further dilution. |
| F2 | 30% (w/v) HP-β-CD in Saline | N/A | Clear solution up to 5 mg/mL. |
| F3 | 5% Tween 80 in Saline | N/A | Stable solution, but potential for vehicle-induced toxicity. |
Note: This is hypothetical data and should be optimized for this compound.
Lack of In Vivo Efficacy
Question: this compound is potent in my cell-based assays, but I'm not seeing any anti-tumor effect in my mouse model. What should I investigate?
Answer: A lack of in vivo efficacy despite in vitro potency points towards issues with drug exposure at the target site. Consider the following troubleshooting steps:
-
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the concentration of this compound in the plasma and tumor tissue over time after administration. This will reveal if the compound is being absorbed and reaching the tumor at therapeutic concentrations. Key parameters to assess are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
-
Dose Escalation Study: The initial dose may be insufficient. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). This will help establish a safe and potentially more efficacious dosing range.
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) may not be optimal. Bioavailability can vary significantly between different routes of administration.
-
Target Engagement: Confirm that this compound is engaging its target in the tumor. This can be assessed by measuring downstream biomarkers. For ZNF207, this could involve analyzing changes in the expression of genes regulated by the MAPK pathway or assessing the infiltration and activation state of CD8+ T-cells in the tumor microenvironment via immunohistochemistry or flow cytometry.
Table 2: Hypothetical Dose-Response and Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Average Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Daily | 1500 ± 250 | 0% |
| This compound | 10 | Daily | 1200 ± 200 | 20% |
| This compound | 30 | Daily | 800 ± 150 | 47% |
| This compound | 50 | Daily | 450 ± 100 | 70% |
Note: This is hypothetical data to illustrate a dose-dependent anti-tumor effect.
Unexpected Toxicity
Question: My mice are losing weight and showing signs of distress at what I predicted to be a safe dose of this compound. How can I address this?
Answer: Unexpected toxicity is a serious concern that requires immediate attention.
-
Vehicle Toxicity: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation itself.
-
Dose and Schedule Adjustment: The dosing regimen may be too aggressive. Consider reducing the dose or increasing the interval between doses (e.g., from daily to every other day).
-
Toxicology Studies: Conduct a formal toxicology study to identify target organs of toxicity. This involves monitoring clinical signs, body weight, food and water intake, and performing histopathological analysis of major organs at the end of the study.
-
Off-Target Effects: Consider the possibility of off-target effects. In vitro kinase profiling or other broad screening panels can help identify potential off-target activities that may be responsible for the in vivo toxicity.
Table 3: Example Acute Toxicity Profile for a Small Molecule Inhibitor
| Dose (mg/kg) | Number of Animals | Clinical Signs | Body Weight Change (Day 7) |
| 50 | 5 | None observed | +5% |
| 100 | 5 | Lethargy, ruffled fur | -8% |
| 200 | 5 | Severe lethargy, hunched posture | -20% (euthanized) |
Note: This is hypothetical data to illustrate a toxicity profile.
III. Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., a hepatocellular carcinoma line with high ZNF207 expression).
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation and vehicle control as optimized in preliminary studies.
-
Administer the treatment according to the planned dose, schedule, and route.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol for Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the steps to assess target engagement of this compound in tumor tissue.
-
Sample Collection:
-
Treat tumor-bearing mice with this compound or vehicle.
-
At various time points after the final dose, collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin.
-
-
Western Blotting for MAPK Pathway Proteins:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with antibodies against key proteins in the MAPK pathway (e.g., phosphorylated ERK, total ERK) to assess changes in signaling downstream of ZNF207.
-
-
Immunohistochemistry (IHC) for Immune Cell Infiltration:
-
Process the formalin-fixed, paraffin-embedded tumor sections.
-
Perform IHC staining with antibodies against CD8 to quantify the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment.
-
IV. Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in cancer.
Experimental Workflow
Caption: Phased workflow for in vivo evaluation of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 3. System analysis based on the cancer–immunity cycle identifies ZNF207 as a novel immunotherapy target for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. platform.opentargets.org [platform.opentargets.org]
Technical Support Center: Mitigating Znf207-IN-1 Cytotoxicity in Normal Cells
Disclaimer: Znf207-IN-1 is a hypothetical small molecule inhibitor. The following information is based on the known functions of the target protein, Zinc Finger Protein 207 (ZNF207), and general principles for mitigating the cytotoxicity of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is ZNF207 and what are its primary functions?
A1: ZNF207, also known as BuGZ, is a zinc finger protein that plays a crucial role in several cellular processes. It is involved in the assembly of the mitotic spindle and the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division.[1][2][3] ZNF207 also has functions related to the regulation of pluripotency in embryonic stem cells and has been identified as a potential immunotherapy target in hepatocellular carcinoma.[1][4]
Q2: What is the hypothesized mechanism of action for this compound?
A2: As a hypothetical inhibitor of ZNF207, this compound is presumed to interfere with the normal functions of the ZNF207 protein. This could involve blocking its interaction with microtubules, preventing its localization to the kinetochores, or inhibiting its role in stabilizing other proteins like BUB3. Disruption of these functions would likely lead to defects in mitosis and cell cycle progression.
Q3: Why might this compound exhibit cytotoxicity in normal cells?
A3: Cytotoxicity in normal cells from a ZNF207 inhibitor could arise from two main sources:
-
On-target toxicity: Since ZNF207 is essential for proper cell division, inhibiting its function could be particularly toxic to any rapidly proliferating normal cells in the body, such as those in the bone marrow, gastrointestinal tract, and hair follicles.
-
Off-target toxicity: The inhibitor may bind to and affect other proteins with similar structures or binding pockets, leading to unintended cellular damage.
Q4: What are the common assays to measure the cytotoxicity of this compound?
A4: Several standard assays can be used to quantify the cytotoxic effects of this compound:
-
MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: This method is used to count the number of viable cells that can exclude the dye.
-
Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the quantification of dead cells.
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between apoptotic and necrotic cell death.
Troubleshooting Guides
Problem: High cytotoxicity is observed in normal cell lines at the desired therapeutic concentration of this compound.
Possible Cause 1: On-target toxicity in rapidly dividing normal cells.
-
Troubleshooting Steps:
-
Confirm the proliferation rate of the affected normal cell lines. Compare the doubling time of your normal cells to your cancer cell lines of interest.
-
Perform a detailed dose-response analysis. Determine the IC50 (half-maximal inhibitory concentration) for both your target cancer cells and a panel of normal cell lines to establish a therapeutic window.
-
Explore alternative dosing schedules. Instead of continuous exposure, investigate intermittent dosing regimens (e.g., 24 hours on, 48 hours off) to allow normal cells to recover.
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a kinase panel screening. Test this compound against a broad panel of kinases to identify potential off-target interactions.
-
Test structural analogs of this compound. If available, test analogs of the inhibitor that may have a more specific binding profile for ZNF207.
-
Conduct a rescue experiment. If a specific off-target is identified, determine if inhibiting that target with a known specific inhibitor recapitulates the cytotoxicity.
-
Possible Cause 3: Cell-type specific sensitivity.
-
Troubleshooting Steps:
-
Expand the panel of normal cell lines tested. Include a variety of cell types from different tissues to understand the breadth of the cytotoxic effects.
-
Investigate co-treatment with cytoprotective agents. Explore the use of agents that may protect normal cells from the specific cytotoxic effects of this compound without compromising its anti-cancer activity.
-
Analyze the expression levels of ZNF207. Compare the expression of ZNF207 in sensitive versus resistant normal cell lines to see if there is a correlation.
-
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Proliferation Rate (Doubling Time, hrs) | This compound IC50 (µM) |
| Cancer Cell A | Lung Adenocarcinoma | 24 | |
| Cancer Cell B | Breast Cancer | 30 | |
| Normal Cell 1 | Lung Fibroblast | 48 | |
| Normal Cell 2 | Human Umbilical Vein Endothelial Cells (HUVEC) | 36 | |
| Normal Cell 3 | Peripheral Blood Mononuclear Cells (PBMCs) | Variable |
Table 2: Efficacy of Mitigation Strategies on this compound Cytotoxicity
| Mitigation Strategy | Normal Cell Line | This compound Concentration (µM) | % Viability (vs. Untreated Control) |
| Continuous Dosing | Normal Cell 1 | ||
| Intermittent Dosing (24h on, 48h off) | Normal Cell 1 | ||
| Co-treatment with Agent X | Normal Cell 1 | ||
| This compound Analog 2 | Normal Cell 1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Znf207-IN-1 Delivery
Welcome to the technical support center for Znf207-IN-1, a potent inhibitor of Zinc Finger Protein 207 (ZNF207). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental delivery of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and application of this compound in various experimental settings.
In Vitro Delivery: Cell-Based Assays
Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What is causing this and how can I prevent it?
A1: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous solutions is a common issue known as "solvent shock." Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.
-
High Final Concentration: The intended experimental concentration may surpass the compound's solubility limit in the medium.
-
Solvent Exchange: The rapid shift from a highly soluble environment (DMSO) to an aqueous one can cause the compound to crash out of solution.
-
Media Components: Proteins and salts in the cell culture medium can interact with this compound and decrease its solubility.
Troubleshooting Steps:
-
Optimize Stock Solution and Dilution:
-
Ensure your DMSO stock solution is fully dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[1]
-
Use fresh, anhydrous DMSO to prepare your stock solution, as absorbed moisture can negatively impact the solubility of the compound.[1][2]
-
Perform a serial dilution in DMSO first to a lower concentration before the final dilution into the aqueous medium.
-
When adding the DMSO stock to your medium, add it slowly while gently vortexing or swirling the medium to facilitate mixing.
-
-
Solubility Testing:
-
Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a series of dilutions and observing for precipitation over time.
-
-
Modify the Culture Medium:
-
For particularly challenging experiments, consider the addition of a biocompatible solubilizing agent, such as a low concentration of Pluronic® F-68, to your cell culture medium.
-
Q2: What is the recommended final concentration of DMSO in my cell culture, and should I include a vehicle control?
A2: It is crucial to maintain a low final concentration of DMSO in your cell culture to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally well-tolerated by most cell lines. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples. This allows you to distinguish the effects of this compound from any effects of the solvent itself.
In Vivo Delivery: Animal Studies
Q3: this compound is soluble in DMSO, but this is not ideal for in vivo administration. What are some alternative formulation strategies?
A3: Direct in vivo administration of compounds in 100% DMSO is generally avoided due to toxicity. Several formulation strategies can be employed to deliver hydrophobic compounds like this compound in animal models:
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility and reduce toxicity. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The final formulation should be carefully optimized for solubility and tolerability in the chosen animal model.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its solubility in aqueous solutions. Tween® 80 and Solutol® HS 15 are examples of surfactants used in preclinical formulations.
-
Lipid-Based Delivery Systems: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate, thereby improving bioavailability.
Q4: How can I assess the delivery and efficacy of this compound in my animal model?
A4: Evaluating the in vivo performance of this compound involves a combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies:
-
Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. This typically involves administering this compound to animals and collecting blood samples at various time points to determine the concentration of the compound in the plasma.
-
Pharmacodynamic (PD) Studies: These studies assess the biological effect of the compound on its target. This could involve measuring the inhibition of ZNF207 activity in tumor tissues or other relevant biological samples.
Experimental Protocols
Below are detailed methodologies for key experiments related to the delivery and validation of this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. According to the supplier, the solution is stable for up to 6 months at -80°C and 1 month at -20°C.
Protocol 2: Cellular Uptake Assay
Objective: To determine the extent to which this compound is taken up by cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Prepare the desired concentrations of this compound in complete cell culture medium. Remember to include a vehicle control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Normalize the amount of intracellular this compound to the total protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
Protocol 3: Assessing Off-Target Effects
Objective: To investigate potential off-target effects of this compound.
Strategies:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another ZNF207 inhibitor that has a different chemical structure. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ZNF207. Compare the phenotype of the ZNF207-depleted cells with that of cells treated with this compound. A similar phenotype provides strong evidence for on-target activity.
-
Rescue Experiments: In ZNF207 knockdown or knockout cells, express a form of ZNF207 that is resistant to this compound. If the inhibitor-induced phenotype is reversed, it confirms on-target engagement.
-
Proteome-wide Profiling: Employ unbiased techniques such as chemical proteomics or thermal proteome profiling (TPP) to identify the direct binding partners of this compound across the entire proteome.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₂BrN₃O | |
| Molecular Weight | 554.52 | |
| CAS Number | 2923208-52-8 | |
| Appearance | Solid (Off-white to light yellow) | |
| Solubility | DMSO: 100 mg/mL (180.34 mM) |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Visualizations
Caption: Experimental workflow for this compound delivery.
Caption: Hypothetical signaling pathway of ZNF207 inhibition.
References
Technical Support Center: Interpreting Unexpected Results with a ZNF207 Inhibitor (e.g., Znf207-IN-1)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with small molecule inhibitors targeting ZNF207, exemplified here as "Znf207-IN-1". The following information is designed to help you navigate common experimental challenges and interpret your findings effectively.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected phenotype after treating my cells with this compound. What are the possible reasons?
A1: A lack of an observable phenotype can stem from several factors, ranging from inhibitor instability to cellular context.[1] Consider the following possibilities:
-
Inhibitor Instability or Degradation: The inhibitor may not be stable in your cell culture medium for the duration of the experiment.[1]
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target, ZNF207.[1]
-
Suboptimal Concentration: The concentration of this compound used may be too low to achieve sufficient inhibition of ZNF207.
-
Cell Line Specificity: The function of ZNF207 can be highly context-dependent. For example, its role in pluripotency in human embryonic stem cells (hESCs) is different from its function in mouse ESCs.[2][3] The cell line you are using may not rely on the specific ZNF207 function that your expected phenotype is based on.
-
Functional Redundancy: Other proteins in the cell may be compensating for the inhibition of ZNF207, thus masking the expected phenotype.
Q2: My cells are showing high levels of toxicity after treatment with this compound, even at low concentrations. What could be the cause?
A2: High cellular toxicity can be a significant issue when working with small molecule inhibitors. Potential causes include:
-
Off-Target Effects: The inhibitor may be binding to and affecting other essential cellular targets besides ZNF207.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell line (generally <0.5% for DMSO).
-
Metabolite Toxicity: The inhibitor itself or its metabolites could be inherently toxic to the cells.
Q3: I am seeing a different phenotype than what is reported in the literature for ZNF207 knockdown. Why might this be?
A3: Discrepancies between inhibitor-induced phenotypes and those from genetic perturbations (like siRNA or CRISPR) are not uncommon. This can be due to:
-
Incomplete Inhibition: The inhibitor may only be partially blocking ZNF207 function, leading to a weaker or different phenotype compared to a complete knockout.
-
Off-Target Effects of the Inhibitor: As mentioned, the inhibitor might be affecting other pathways that are not perturbed by genetic knockdown of ZNF207.
-
Isoform Specificity: ZNF207 has different isoforms that can have distinct functions. Your inhibitor may be targeting a specific isoform, while genetic knockdown might affect all isoforms, leading to different outcomes. For instance, in hESCs, ZNF207 isoforms A and C are abundant and function as transcription factors, while isoform B is associated with mitosis in differentiated cells.
-
Species-Specific Differences: The function of ZNF207 can differ between species. For example, in human ESCs, ZNF207 regulates OCT4 transcriptionally, whereas in mouse ESCs, it affects OCT4 protein stability.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Effect of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability/Degradation | Perform a time-course experiment to assess the stability of the inhibitor in your cell culture media. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments. |
| Poor Cell Permeability | Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. |
| Incorrect Concentration | Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration for your specific cell line and experimental endpoint. |
| Off-Target Effects | Test the inhibitor's selectivity against a panel of other related proteins. Compare the observed phenotype with that of other known inhibitors targeting the same pathway. |
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the IC50 of this compound.
Problem 2: High Cellular Toxicity at Effective Concentrations
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Toxicity | Use the lowest effective concentration of the inhibitor. If available, consider using a more selective inhibitor for ZNF207. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your cell line (typically <0.5%). |
Experimental Protocol: Assessing Solvent Toxicity
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate.
-
Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in cell culture medium to match the concentrations that will be used in your inhibitor experiments.
-
Treatment: Treat the cells with the solvent dilutions. Include a no-solvent control.
-
Incubation: Incubate the cells for the same duration as your planned experiment.
-
Viability Assay: Perform a cell viability assay to determine the concentration at which the solvent becomes toxic to your cells.
ZNF207 Signaling Pathways and Potential for Unexpected Results
Understanding the known signaling pathways involving ZNF207 can help in interpreting unexpected results.
ZNF207 in Pluripotency and Self-Renewal
In human embryonic stem cells, ZNF207 is part of the core pluripotency network, interacting with OCT4 and SOX2. It directly controls the expression of key pluripotency genes. Inhibition of ZNF207 in hESCs would be expected to lead to a loss of pluripotency and self-renewal.
Caption: ZNF207's role in the core pluripotency network of hESCs.
Unexpected Result Scenario: You are working with mouse embryonic stem cells and do not observe a decrease in Oct4 mRNA levels after treatment with this compound, despite seeing a loss of pluripotency.
Interpretation: This is consistent with the known species-specific differences in ZNF207 function. In mouse ESCs, ZFP207 (the mouse ortholog) does not regulate Oct4 transcription but rather increases OCT4 protein stability. Therefore, you should assess OCT4 protein levels by Western blot instead of mRNA levels by qPCR.
ZNF207 in Mitosis
ZNF207, also known as BuGZ, is a key regulator of mitotic fidelity. It localizes to the kinetochore and spindle and is involved in mitotic spindle assembly.
Caption: ZNF207's function in mitotic spindle assembly.
Unexpected Result Scenario: You observe an increase in apoptosis and a decrease in cell proliferation after treating your cancer cell line with this compound, but you do not see a clear cell cycle arrest at a specific phase.
Interpretation: Inhibition of ZNF207's mitotic function could lead to defects in spindle assembly and chromosome mis-segregation. This can trigger the spindle assembly checkpoint and ultimately lead to apoptosis without a uniform cell cycle arrest. You could investigate this further by staining for mitotic markers (e.g., phospho-histone H3) and examining mitotic spindle morphology via immunofluorescence.
ZNF207 in the Tumor Microenvironment
Recent studies have implicated ZNF207 as an immunosuppressive target in hepatocellular carcinoma (HCC). It has been shown to promote CD8+ T-cell exhaustion.
Unexpected Result Scenario: You are testing this compound in an in vivo tumor model and observe a greater anti-tumor effect than what you see in in vitro proliferation assays.
Interpretation: This could be due to the inhibitor's effect on the tumor microenvironment. By inhibiting ZNF207, you may be alleviating the suppression of CD8+ T-cells, leading to an enhanced anti-tumor immune response. To test this hypothesis, you could analyze the immune cell infiltrate in the tumors from your in vivo study.
By considering these potential issues and the known biological contexts of ZNF207, researchers can better design their experiments, troubleshoot unexpected findings, and accurately interpret their results when using inhibitors targeting this protein.
References
long-term storage conditions for Znf207-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Znf207-IN-1. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon receiving this compound, it is crucial to store it correctly to maintain its stability. For long-term storage, the compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is recommended to keep the vial tightly sealed and desiccated to prevent hydration.
Q2: What is the best solvent for dissolving this compound?
A: For most biological experiments, especially in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] Always use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.[3]
Q3: How should I store the this compound stock solution?
A: Once this compound is dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C for optimal stability.
Q4: For how long is the this compound stock solution stable?
Q5: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: Can be cytotoxic and may induce off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its effect on your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The compound may have come out of solution during storage, especially after a freeze-thaw cycle. | Gently warm the vial (e.g., to 37°C) and vortex or sonicate to redissolve the compound completely before use. Visually inspect the solution to ensure no precipitate remains. |
| This compound powder is difficult to dissolve. | The concentration being prepared may be too high, or the solvent quality may be poor. | Try preparing a lower concentration stock solution. Ensure you are using anhydrous, high-purity DMSO. Gentle warming and vortexing can also aid dissolution. |
| Variability in experimental results. | Inconsistent activity of the inhibitor due to improper storage or handling. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Always use a consistent dilution method and ensure the inhibitor is fully dissolved before adding to your assay. |
| Unexpected cellular toxicity. | The final concentration of DMSO in the culture medium may be too high. | Calculate the final DMSO concentration in your working solution and ensure it is within a safe range for your cell line (ideally <0.5%). Always run a vehicle control with the same DMSO concentration. |
Long-Term Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | For shorter-term storage. | ||
| Solution | DMSO | -20°C or -80°C | Several months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocol: Cell-Based Assay with this compound
This protocol provides a general guideline for treating cells with this compound.
1. Preparation of this compound Stock Solution (e.g., 10 mM): a. Bring the vial of this compound powder to room temperature before opening. b. Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of powder provided. c. Add the calculated volume of anhydrous, high-purity DMSO to the vial. d. Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution. e. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
2. Preparation of Working Solutions: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (e.g., <0.5%).
3. Cell Treatment: a. Plate your cells at the desired density and allow them to adhere overnight. b. The next day, remove the existing medium and replace it with the medium containing the various concentrations of this compound. c. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the inhibitor. d. Incubate the cells for the desired treatment period.
4. Assay: a. After the incubation period, proceed with your specific downstream analysis (e.g., Western blot, qPCR, cell viability assay).
Diagrams
Caption: Troubleshooting workflow for this compound storage and handling issues.
References
Validation & Comparative
Validating the Inhibitory Effect of Znf207-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical inhibitor, Znf207-IN-1, with an alternative compound, BAY87-2243, which has been observed to have an inhibitory effect on Znf207 in specific contexts. This document outlines the experimental data and detailed protocols necessary to validate the efficacy and mechanism of action of a novel Znf207 inhibitor.
Introduction to Znf207
Zinc finger protein 207 (Znf207), also known as BuGZ, is a multifaceted protein implicated in several critical cellular processes. Its functions include:
-
Mitotic Spindle Assembly: Znf207 plays a crucial role in the proper formation of the mitotic spindle and accurate chromosome segregation by interacting with and stabilizing BUB3.
-
Pluripotency and Development: It is involved in maintaining the self-renewal and pluripotency of embryonic stem cells, in part by regulating the expression of the key transcription factor OCT4.[1][2]
-
RNA Splicing: Znf207 acts as an RNA-binding protein and is associated with the spliceosome, influencing pre-mRNA splicing.
-
Cancer Progression: Elevated expression of Znf207 has been identified in several cancers, including hepatocellular carcinoma, where it is considered a potential immunotherapy target due to its role in modulating the tumor microenvironment.
Given its diverse roles in cell proliferation and survival, Znf207 has emerged as a promising target for therapeutic intervention.
Comparative Analysis of Znf207 Inhibitors
This section compares the hypothetical inhibitor, this compound, with BAY87-2243 and a generic alternative inhibitor. The data presented for this compound and the alternative inhibitor are hypothetical and for illustrative purposes.
Table 1: In Vitro Efficacy of Znf207 Inhibitors
| Compound | Target | IC50 (Cell Viability) | Mechanism of Action |
| This compound (Hypothetical) | Znf207 | 50 nM | Direct competitive inhibitor of Znf207-BUB3 interaction |
| BAY87-2243 | HIF-1α (primary), Mitochondrial Complex I | >10 µM (in normoxia) | Indirectly inhibits Znf207 expression under hypoxic conditions |
| Alternative Inhibitor (Hypothetical) | Znf207 | 500 nM | Non-competitive allosteric inhibitor |
Table 2: Effect of Inhibitors on Znf207 Pathway Markers
| Compound (at 10x IC50) | % Decrease in Znf207 Protein Levels | % Decrease in BUB3 Co-immunoprecipitation | % Increase in Apoptotic Cells |
| This compound (Hypothetical) | 10% | 85% | 60% |
| BAY87-2243 | 40% (under hypoxia) | 20% (under hypoxia) | 30% (under hypoxia) |
| Alternative Inhibitor (Hypothetical) | 15% | 70% | 55% |
Signaling Pathway and Experimental Workflow
To understand the validation process, it is essential to visualize the underlying biological pathway and the experimental procedures.
Figure 1: Simplified Znf207 signaling pathways.
Figure 2: Workflow for validating this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, BAY87-2243, or the alternative inhibitor and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins in a cell lysate.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Znf207, anti-BUB3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions by immunoprecipitating a target protein and its binding partners.
Materials:
-
Co-IP lysis buffer
-
Protein A/G magnetic beads
-
Primary antibody (anti-Znf207)
-
Isotype control IgG
-
Elution buffer
Protocol:
-
Lyse treated and untreated cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with an anti-Znf207 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against Znf207 and BUB3.
Conclusion
The validation of a novel inhibitor such as this compound requires a systematic approach involving multiple experimental techniques. The data presented in this guide, though partially hypothetical, illustrates the expected outcomes of a successful direct inhibitor of the Znf207-BUB3 interaction. In contrast, a compound like BAY87-2243 shows a more context-dependent and likely indirect effect on Znf207. By following the detailed protocols outlined above, researchers can effectively characterize the inhibitory potential and mechanism of action of new small molecules targeting Znf207.
References
A Comparative Guide to ZNF207 Inhibition: The Natural Compound Parthenolide Versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methods for inhibiting the function of Zinc Finger Protein 207 (ZNF207), a critical regulator of various cellular processes, including cell cycle progression, pluripotency, and RNA splicing. We will objectively compare the performance of the direct chemical inhibitor, Parthenolide, with the widely used genetic knockdown approaches (siRNA/shRNA), supported by experimental data.
Introduction to ZNF207 and its Inhibition
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a multifaceted protein involved in crucial cellular functions. It plays a significant role in mitotic spindle assembly and chromosome alignment through its interaction with microtubules and the BUB3 protein.[1] Furthermore, ZNF207 has been identified as a key transcription factor in human embryonic stem cells, regulating the expression of the pluripotency factor OCT4.[2][3] Its involvement in alternative splicing adds another layer to its regulatory functions. Given its role in cell proliferation and survival, ZNF207 has emerged as a potential therapeutic target in oncology.
This guide explores two distinct strategies for inhibiting ZNF207 function:
-
Chemical Inhibition with Parthenolide: A naturally occurring sesquiterpene lactone that has been identified as a direct, covalent inhibitor of ZNF207.[4][5]
-
Genetic Inhibition via RNA Interference (siRNA/shRNA): A powerful research tool that reduces the expression of ZNF207 at the mRNA level, leading to a decrease in protein levels.
Quantitative Data Comparison
The following tables summarize the quantitative effects of Parthenolide treatment and ZNF207 knockdown on various cellular processes.
Table 1: Effect on Cell Proliferation
| Inhibition Method | Cell Line | Concentration/ Efficiency | Effect on Proliferation | Reference |
| Parthenolide | U2OS | 15 µM | Mitotic arrest | |
| ZNF207 Knockdown (shRNA) | Mouse ESCs | KD1: ~1.3-fold decrease in Zfp207 mRNA; KD2: ~2-fold decrease in Zfp207 mRNA | KD1: 1.3-fold reduction; KD2: 2-fold reduction | |
| ZNF207 Knockdown (siRNA) | Diffuse large B-cell lymphoma cells | >60% knockdown | ~40% decrease in viability, >60% suppression of colony formation |
Table 2: Effect on Apoptosis
| Inhibition Method | Cell Line | Concentration/ Efficiency | Effect on Apoptosis | Reference |
| Parthenolide | Not explicitly quantified for ZNF207-dependent apoptosis | - | Induces apoptosis in various cancer cell lines (mechanism not solely attributed to ZNF207) | |
| ZNF207 Knockdown (shRNA) | Mouse ESCs | KD1 & KD2 | 1.5-fold increase in apoptotic rate | |
| ZNF207 Knockdown (siRNA) | Diffuse large B-cell lymphoma cells | >60% knockdown | Significant increase in TUNEL-positive cells |
Mechanism of Action
Parthenolide: Direct Covalent Inhibition
Parthenolide directly targets ZNF207 by forming a covalent bond with a specific cysteine residue.
-
Binding Site: Parthenolide covalently binds to Cys54 of ZNF207.
-
Functional Consequence: This binding occurs within the microtubule-binding region of ZNF207, thereby interfering with its ability to attach to kinetochore-microtubules. This disruption leads to improper chromosome alignment and mitotic arrest.
ZNF207 Knockdown: Post-Transcriptional Gene Silencing
RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) leads to the degradation of ZNF207 mRNA, thereby preventing its translation into protein.
-
Mechanism: siRNAs or shRNAs are processed into single-stranded RNAs that guide the RNA-induced silencing complex (RISC) to the target ZNF207 mRNA, leading to its cleavage and subsequent degradation.
-
Functional Consequence: The reduction in ZNF207 protein levels affects all its known functions, including its role in spindle assembly, transcriptional regulation, and alternative splicing.
Signaling Pathways and Experimental Workflows
Caption: ZNF207's role in mitotic progression.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocols
Parthenolide Inhibition of ZNF207
-
Cell Culture and Treatment: U2OS cells stably expressing H2B-GFP and mScarlet-α-tubulin are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are treated with 15 µM Parthenolide or DMSO (vehicle control) for 2 hours before analysis.
-
Live-Cell Imaging: After treatment, cells are imaged using a spinning disk confocal microscope to observe mitotic progression and chromosome alignment.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with antibodies against specific proteins of interest (e.g., CENP-C for kinetochores) to visualize the effects of Parthenolide on protein localization.
ZNF207 Knockdown using shRNA in Mouse Embryonic Stem Cells
-
shRNA Lentiviral Production and Transduction: Lentiviral particles containing shRNAs targeting Zfp207 (or a scrambled control) are produced in HEK293T cells. Mouse embryonic stem cells (ESCs) are then transduced with these lentiviral particles.
-
Selection and Validation: Transduced cells are selected with puromycin. Knockdown efficiency is confirmed by RT-qPCR and Western blotting to measure Zfp207 mRNA and ZFP207 protein levels, respectively.
-
Proliferation Assay: Cell proliferation is measured over a period of 6 days using a cell counter or a viability assay (e.g., MTT).
-
Apoptosis Assay: The percentage of apoptotic cells is determined by flow cytometry using Annexin V and propidium iodide staining.
Concluding Remarks
Both Parthenolide and genetic knockdown are effective methods for studying the loss of ZNF207 function, each with its own advantages and limitations.
-
Parthenolide offers a rapid and reversible way to inhibit ZNF207 function, making it suitable for studying acute effects. Its direct, covalent mechanism of action is well-characterized. However, like many small molecules, it may have off-target effects that need to be considered.
-
Genetic knockdown (siRNA/shRNA) provides a highly specific method to reduce ZNF207 protein levels. This approach is ideal for studying the long-term consequences of ZNF207 loss. However, the time required to achieve significant knockdown is longer, and potential off-target effects of the RNAi machinery should be controlled for.
The choice of method will depend on the specific research question and experimental context. For researchers interested in the rapid disruption of ZNF207's role in mitosis, Parthenolide is an excellent tool. For studies requiring a sustained and highly specific depletion of ZNF207 to investigate its role in gene regulation and cell fate, genetic knockdown is the more appropriate choice. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. Zfp207 is a Bub3 binding protein regulating meiotic chromosome alignment in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. embopress.org [embopress.org]
- 4. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue in Glioma: A Comparative Analysis of ZNF207 Inhibition
For Immediate Release
In the relentless pursuit of more effective treatments for glioma, a formidable and aggressive form of brain cancer, researchers and drug development professionals are increasingly focusing on novel molecular targets. This guide provides a comparative overview of a promising, albeit currently preclinical, therapeutic strategy—the inhibition of Zinc Finger Protein 207 (ZNF207)—against established and emerging glioma treatment options. While a specific inhibitor, termed here as the hypothetical "Znf207-IN-1," is not yet commercially available, the wealth of preclinical data on its target, ZNF207, offers a compelling rationale for its development.
Executive Summary
Glioma treatment has long been dominated by a multimodal approach of surgery, radiation, and chemotherapy, with temozolomide being the cornerstone of systemic therapy.[1][2][3] However, the prognosis for high-grade gliomas, such as glioblastoma, remains grim, underscoring the urgent need for innovative therapeutic strategies.[1] Recent years have seen the advent of targeted therapies and immunotherapies, offering new hope but with limitations in efficacy and patient applicability.[4]
This guide will delve into the potential of a new class of therapeutics targeting ZNF207, a protein critically involved in the mitotic progression of cancer cells. We will compare the hypothetical "this compound" with current standard-of-care and emerging therapies, based on preclinical evidence of the target's function.
The Role of ZNF207 in Glioma Pathogenesis
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a key component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the correct segregation of chromosomes during cell division. In cancer cells, including those of glioblastoma multiforme (GBM), ZNF207 is often upregulated. This overexpression is associated with unfavorable patient outcomes.
Preclinical studies have demonstrated that ZNF207 is essential for the stability of Bub3, another critical SAC protein. The inhibition of ZNF207 leads to the loss of Bub3 and its partner Bub1 from the kinetochores, resulting in severe defects in chromosome alignment and ultimately, cell death in cancer cells. This selective lethality in transformed cells makes ZNF207 an attractive therapeutic target. Furthermore, silencing ZNF207 in glioma cell lines has been shown to decrease cellular proliferation, reduce tumor-forming ability, increase programmed cell death (apoptosis), and limit the migratory capacity of the cancer cells.
Comparative Analysis of Glioma Treatment Modalities
The following tables provide a structured comparison of the hypothetical this compound with existing glioma treatment options. The data for this compound is inferred from preclinical studies on the ZNF207 target.
| Treatment Modality | Mechanism of Action | Primary Indication | Reported Efficacy (Overall Survival Benefit) | Common Adverse Events |
| Surgery | Physical removal of the tumor mass. | Resectable gliomas. | Varies depending on the extent of resection. | Neurological deficits, infection, bleeding. |
| Radiation Therapy | Damages DNA of cancer cells, leading to cell death. | High-grade gliomas, often used post-surgery. | Improves survival when combined with chemotherapy. | Fatigue, hair loss, skin reactions, cognitive changes. |
| Temozolomide (Chemotherapy) | Alkylating agent that damages DNA of cancer cells. | Newly diagnosed and recurrent high-grade gliomas. | Extends median survival by several months. | Nausea, vomiting, fatigue, myelosuppression. |
| Bevacizumab (Targeted Therapy) | Monoclonal antibody that inhibits Vascular Endothelial Growth Factor (VEGF), preventing angiogenesis. | Recurrent glioblastoma. | Improves progression-free survival, but limited overall survival benefit. | High blood pressure, fatigue, bleeding, blood clots. |
| IDH Inhibitors (e.g., Vorasidenib) (Targeted Therapy) | Inhibit mutant isocitrate dehydrogenase 1/2 enzymes, which are common in lower-grade gliomas. | IDH-mutant low-grade gliomas. | Delays time to progression. | Generally well-tolerated; potential for liver enzyme elevation. |
| Immune Checkpoint Inhibitors (e.g., Nivolumab, Pembrolizumab) | Block proteins that prevent the immune system from attacking cancer cells. | Limited efficacy in glioblastoma shown in clinical trials so far. | Modest benefit in a small subset of patients. | Fatigue, rash, colitis, and other immune-related adverse events. |
| CAR T-Cell Therapy (Immunotherapy) | Genetically engineered patient T-cells to recognize and attack cancer cells. | Currently in early clinical development for glioma. | Promising early results in some patients. | Cytokine release syndrome, neurotoxicity. |
| Hypothetical this compound | Inhibits the function of ZNF207, a key protein in the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in cancer cells. (Inferred from preclinical studies) | Potentially high-grade gliomas with high ZNF207 expression. (Hypothetical) | To be determined in clinical trials. Preclinical data suggests high potential for tumor growth inhibition. (Hypothetical) | To be determined. Potential for side effects related to rapidly dividing normal cells. (Hypothetical) |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and a potential research workflow, the following diagrams are provided.
Caption: ZNF207's role in the spindle assembly checkpoint and the effect of its inhibition.
Caption: A potential workflow for the preclinical evaluation of a ZNF207 inhibitor.
Experimental Protocols
As "this compound" is a hypothetical compound, specific experimental protocols for its use are not available. However, based on the preclinical studies of ZNF207, the following standard methodologies would be employed to evaluate a novel ZNF207 inhibitor.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate glioma cells (e.g., U87, U251) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the ZNF207 inhibitor for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat glioma cells with the ZNF207 inhibitor at the desired concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo Orthotopic Glioma Model
-
Cell Implantation: Stereotactically implant human glioma cells expressing luciferase into the brains of immunodeficient mice.
-
Tumor Establishment: Monitor tumor growth via bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer the ZNF207 inhibitor (e.g., via oral gavage or intraperitoneal injection) according to the determined dosing schedule.
-
Monitoring: Monitor tumor progression through regular bioluminescence imaging and record animal survival.
-
Histological Analysis: At the end of the study, harvest brain tissues for immunohistochemical analysis of tumor markers and proliferation indices.
Future Outlook
The inhibition of ZNF207 represents a novel and promising strategy for the treatment of glioma. By targeting a critical component of the mitotic machinery that is over-reliant in cancer cells, a ZNF207 inhibitor could offer a new therapeutic window with potentially high efficacy. The development of a specific and potent small molecule inhibitor, our hypothetical "this compound," is a critical next step. Further preclinical studies are warranted to validate this target in a wider range of glioma subtypes and to assess its potential in combination with existing therapies. For researchers and drug development professionals, the ZNF207 pathway presents a fertile ground for discovery and the potential to bring a much-needed new class of drugs to glioma patients.
References
- 1. researchgate.net [researchgate.net]
- 2. A distinct isoform of ZNF207 controls self-renewal and pluripotency of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZNF300 enhances temozolomide resistance in gliomas by regulating lncRNA SNHG12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Specificity of Znf207-IN-1 for the ZNF207 Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ZNF207 inhibitor, Znf207-IN-1, focusing on its specificity for the ZNF207 protein. Due to the limited availability of direct, broad-spectrum selectivity data for this compound and the absence of publicly disclosed alternative direct inhibitors, this guide will focus on the available potency data across different cell lines and discuss the broader context of ZNF207's cellular functions and interactions.
Introduction to ZNF207 and this compound
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a multifaceted protein implicated in critical cellular processes, including mitotic spindle assembly, chromosome segregation, and the regulation of pluripotency.[1][2][3] Its role in these fundamental mechanisms has made it a compelling target for therapeutic intervention, particularly in oncology.
This compound (also referred to as compound C16) is a novel N-(anthracen-9-ylmethyl) benzamide derivative identified as a potent inhibitor of ZNF207.[1] It has demonstrated significant activity in glioma models by inhibiting sphere formation and inducing cytotoxicity in cancer stem-like cells.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound across various glioma cell lines. This data provides an initial assessment of the compound's potency. At present, there is no publicly available data from broad-spectrum selectivity assays (e.g., kinome scans or profiling against a panel of zinc finger proteins) for this compound. Furthermore, no direct alternative small molecule inhibitors of ZNF207 have been reported in the literature, precluding a direct comparative analysis.
Table 1: Potency of this compound in Glioma Cell Lines
| Cell Line | Assay Type | IC50 (µM) |
| U87 | Sphere Formation | 0.5 - 2.5 |
| U87 | Cytotoxicity | 0.5 - 15 |
| U251 | Sphere Formation | 0.5 - 2.5 |
| U251 | Cytotoxicity | 0.5 - 15 |
| GSC-3 | Sphere Formation | 0.5 - 2.5 |
| GSC-3 | Cytotoxicity | 0.5 - 15 |
| GSC-11 | Sphere Formation | 0.5 - 2.5 |
| GSC-11 | Cytotoxicity | 0.5 - 15 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Sphere Formation Assay
This assay assesses the ability of cancer stem-like cells to proliferate and form three-dimensional spheres, a characteristic of self-renewal.
Protocol:
-
Cell Preparation: Glioma stem cells (GSCs) are harvested and dissociated into a single-cell suspension.
-
Seeding: Cells are seeded at a low density (e.g., 100-500 cells/well) in 96-well ultra-low attachment plates.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period of 7-14 days to allow for sphere formation.
-
Analysis: The number and size of spheres in each well are quantified using a microscope. The IC50 value is calculated as the concentration of this compound that inhibits sphere formation by 50% compared to the vehicle control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Glioma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
ZNF207 Signaling Context
ZNF207 is involved in multiple cellular pathways, primarily centered around cell cycle control and maintenance of pluripotency. A simplified representation of its key interactions is depicted below. Understanding this network is crucial for postulating potential off-target effects of inhibitors.
Caption: ZNF207's role in mitotic progression and pluripotency.
Experimental Workflow for Inhibitor Specificity Assessment
A robust assessment of inhibitor specificity involves a multi-pronged approach, starting from initial screening and progressing to detailed in-cell validation. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing small molecule inhibitor specificity.
Discussion on Specificity and Future Directions
The currently available data for this compound demonstrates its potent anti-glioma stem cell activity. However, a comprehensive understanding of its specificity is still lacking. Given that ZNF207 is a zinc finger protein, assessing the selectivity of this compound against other members of this large protein family would be a critical next step. Zinc finger domains are present in a vast number of proteins with diverse functions, and off-target inhibition could lead to unforeseen cellular effects.
Furthermore, many small molecule inhibitors exhibit polypharmacology, binding to multiple targets. A kinome-wide screen would be valuable to rule out off-target effects on protein kinases, which are common unintended targets for small molecules.
Future studies should aim to:
-
Perform broad-spectrum selectivity profiling: This includes screening against a panel of zinc finger proteins and a comprehensive kinome panel.
-
Utilize target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) could confirm direct binding of this compound to ZNF207 in a cellular context.
-
Identify and characterize potential off-targets: If off-targets are identified, their functional relevance to the observed phenotype of this compound should be investigated.
References
Independent Verification of ZNF207-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of compounds targeting the Zinc Finger Protein 207 (ZNF207), a key regulator of mitotic progression. While a specific compound designated "ZNF207-IN-1" is not extensively characterized in publicly available literature, this guide focuses on Parthenolide, a known direct inhibitor of ZNF207, and compares its effects with those of indirect modulators of ZNF207-related pathways, namely CDK4/6 inhibitors and PARP inhibitors.
Executive Summary
ZNF207, also known as BuGZ, plays a crucial role in the proper functioning of the mitotic spindle, ensuring accurate chromosome segregation. Its inhibition presents a promising avenue for anti-cancer therapy. This guide details the activity of Parthenolide, a natural sesquiterpene lactone that directly and covalently binds to ZNF207, thereby disrupting its function.[1][2][3] The guide also explores the effects of CDK4/6 inhibitors and PARP inhibitors, which, while not directly targeting ZNF207, induce mitotic defects that phenocopy the effects of ZNF207 inhibition. This comparative analysis is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparison of Inhibitor Activity
The following tables summarize the quantitative data on the effects of Parthenolide, CDK4/6 inhibitors, and PARP inhibitors on mitotic progression and cell viability. It is important to note that the presented data is compiled from different studies and experimental systems; therefore, direct comparison of absolute values should be made with caution.
Table 1: Effect of Inhibitors on Mitotic Progression
| Inhibitor Class | Compound(s) | Cell Line(s) | Concentration | Observed Mitotic Effect | Quantitative Data | Citation(s) |
| ZNF207 Direct Inhibitor | Parthenolide | U2OS, HeLa | 15 µM | Increased mitotic duration, chromosome congression failure | Mitotic duration increased from ~50 min (DMSO) to >200 min (Parthenolide) | [1] |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | ER+ Breast Cancer Cells | Varies | Accumulation of mitotic errors and micronuclei in resistant cells | Not specified | [4] |
| PARP Inhibitors | Olaparib, Talazoparib, Veliparib | HeLa | Varies | Metaphase arrest, sister chromatid scattering, anaphase delay | Two-fold increase in sister chromatid distance with Olaparib |
Table 2: Cytotoxicity and Anti-proliferative Activity of Inhibitors
| Inhibitor Class | Compound(s) | Cell Line(s) | IC50 / Effective Concentration | Citation(s) |
| ZNF207 Direct Inhibitor | Parthenolide | 5637 Bladder Cancer | ~5-10 µM (viability) | |
| CDK4/6 Inhibitors | Palbociclib, Ribociclib, Abemaciclib | Breast Cancer | Varies by cell line and specific inhibitor | |
| PARP Inhibitors | Olaparib, Talazoparib | BRCA1/2 mutant cells | Varies by cell line and specific inhibitor |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Analysis of Mitotic Progression by Live-Cell Imaging
Objective: To quantify the effect of an inhibitor on the duration of mitosis and observe mitotic defects.
Methodology:
-
Cell Culture and Treatment: U2OS or HeLa cells stably expressing a fluorescent histone marker (e.g., H2B-GFP) and a microtubule marker (e.g., mCherry-α-tubulin) are cultured in a glass-bottom dish.
-
Inhibitor Addition: The inhibitor of interest (e.g., 15 µM Parthenolide) or a vehicle control (e.g., DMSO) is added to the culture medium.
-
Live-Cell Imaging: The dish is placed on a temperature- and CO2-controlled confocal microscope. Time-lapse images are acquired every 2-5 minutes for a period of 12-24 hours.
-
Data Analysis: The time from nuclear envelope breakdown (NEBD) to anaphase onset is measured for individual cells to determine the mitotic duration. Morphological changes, such as chromosome congression failure, spindle abnormalities, and the formation of micronuclei, are qualitatively and quantitatively assessed.
Protocol 2: Quantification of Sister Chromatid Cohesion
Objective: To measure the effect of an inhibitor on the cohesion between sister chromatids.
Methodology:
-
Cell Culture and Treatment: HeLa cells are treated with the inhibitor (e.g., Olaparib) or vehicle control for a defined period (e.g., 24 hours).
-
Mitotic Arrest: Cells are treated with a microtubule-depolymerizing agent (e.g., nocodazole) to arrest them in mitosis.
-
Chromosome Spreads: Mitotic cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto a microscope slide to spread the chromosomes.
-
Imaging and Analysis: Chromosome spreads are imaged using a high-resolution microscope. The distance between sister chromatids is measured for multiple chromosomes in multiple cells. Statistical analysis is performed to compare the distances between treated and control groups.
Protocol 3: Mitotic Catastrophe Quantification
Objective: To quantify the induction of mitotic catastrophe by an inhibitor.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are treated with the inhibitor of interest at various concentrations for 24-72 hours.
-
Cell Staining: Cells are fixed and stained with a DNA dye (e.g., DAPI) and an antibody against a cytoskeletal protein (e.g., α-tubulin).
-
Microscopy: Cells are visualized using fluorescence microscopy.
-
Morphological Analysis: Cells are scored for characteristics of mitotic catastrophe, including the presence of multiple micronuclei, multinucleation (giant cells with multiple nuclei), and abnormal nuclear morphology. The percentage of cells undergoing mitotic catastrophe is determined by counting at least 200-300 cells per condition.
Mandatory Visualization
Signaling Pathway of ZNF207 in Mitosis
Caption: ZNF207 signaling in mitosis and the inhibitory action of Parthenolide.
Experimental Workflow for Verifying ZNF207 Inhibitor Activity
Caption: A typical experimental workflow to verify the activity of a ZNF207 inhibitor.
References
- 1. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Parthenolide disrupts mitosis by inhibiting ZNF207/BUGZ-promoted kinetochore-microtubule attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The spindle assembly checkpoint is a therapeutic vulnerability of CDK4/6 inhibitor–resistant ER+ breast cancer with mitotic aberrations - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Znf207-IN-1 and Parthenolide
A Comparative Analysis of Znf207-IN-1 and Parthenolide for Researchers
For researchers and professionals in drug development, the identification and characterization of novel molecularly targeted agents are of paramount importance. This guide provides a comparative analysis of two compounds, this compound and Parthenolide, that interface with the zinc finger protein 207 (ZNF207), a protein implicated in critical cellular processes. While this compound is a selective inhibitor of ZNF207, Parthenolide, a natural product, has been shown to have a broader mechanism of action that includes the inhibition of the NF-κB pathway and, more recently, the direct targeting of ZNF207.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Parthenolide, providing a snapshot of their potency in different experimental contexts.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 Value |
| This compound | ZNF207 | Sphere Formation Inhibition | Not Specified | 0.5–2.5 μM |
| Cytotoxicity | Not Specified | 0.5–15 μM | ||
| Parthenolide | NF-κB Pathway (IKK) | NF-κB Reporter Assay | HEK-Blue™ Cells | Significant inhibition at 15, 50, and 70 μM[1] |
| ZNF207/BUGZ | Not Specified | Not Specified | Not Specified | |
| Cytotoxicity | MTT Assay | SiHa (Cervical Cancer) | 8.42 ± 0.76 μM[2][3] | |
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 μM[2][3] | |||
| A549 (Lung Carcinoma) | 4.3 μM | |||
| TE671 (Medulloblastoma) | 6.5 μM | |||
| HT-29 (Colon Adenocarcinoma) | 7.0 μM | |||
| HUVEC (Endothelial Cells) | 2.8 μM | |||
| GLC-82 (NSCLC) | 6.07 ± 0.45 μM | |||
| A549 (NSCLC) | 15.38 ± 1.13 μM | |||
| PC-9 (NSCLC) | 15.36 ± 4.35 μM | |||
| H1650 (NSCLC) | 9.88 ± 0.09 μM | |||
| H1299 (NSCLC) | 12.37 ± 1.21 μM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for Parthenolide.
NF-κB Inhibition Assay (Reporter Gene Assay)
This protocol is based on the use of a secreted embryonic alkaline phosphatase (SEAP) reporter system under the control of an NF-κB inducible promoter.
-
Cell Culture: HEK-Blue™-Null1 cells, which are stably transfected with a SEAP reporter gene driven by an NF-κB responsive promoter, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of Parthenolide (e.g., 15, 50, and 70 μM) or a known NF-κB inhibitor as a positive control (e.g., triptolide at 1 μM). A vehicle control (DMSO) is also included.
-
Induction of NF-κB: After a pre-incubation period with the inhibitor, NF-κB activation is induced by adding an appropriate stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
SEAP Detection: After 24 hours of incubation, the cell culture supernatant is collected. The SEAP activity is quantified using a commercially available chemiluminescent substrate (e.g., QUANTI-Blue™). The light emission is measured using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the SEAP activity in the treated wells to that of the vehicle-treated control wells.
Kinetochore-Microtubule Attachment Assay
This protocol is designed to assess the stability of kinetochore-microtubule attachments in mitotic cells.
-
Cell Culture and Synchronization: U2OS or HeLa cells are cultured in appropriate media. For mitotic studies, cells can be synchronized at the G1/S boundary using a thymidine block, followed by release into a medium containing a proteasome inhibitor (e.g., MG132) to arrest them in metaphase with aligned chromosomes.
-
Drug Treatment: Synchronized mitotic cells are treated with Parthenolide at a desired concentration for a specific duration (e.g., 1-2 hours).
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization is performed using a detergent (e.g., 0.5% Triton X-100 in PBS).
-
Blocking is done with a blocking buffer (e.g., 3% BSA in PBS) to reduce non-specific antibody binding.
-
Cells are incubated with primary antibodies against kinetochore components (e.g., anti-centromere antibody - ACA or anti-CENP-C) and microtubules (e.g., anti-α-tubulin).
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
DNA is counterstained with a fluorescent dye (e.g., DAPI).
-
-
Microscopy and Image Analysis:
-
Images are acquired using a high-resolution confocal microscope.
-
The stability of kinetochore-microtubule attachments is assessed by measuring parameters such as inter-kinetochore distance (the distance between sister kinetochores). A decrease in inter-kinetochore distance suggests a reduction in tension, indicative of unstable attachments.
-
The presence of misaligned chromosomes or a multipolar spindle can also be quantified as indicators of disrupted kinetochore-microtubule interactions.
-
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a comparative experimental workflow.
References
- 1. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of ZNF207 Inhibition: A Comparative Analysis of Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic index of targeting the Zinc Finger Protein 207 (ZNF207) using Parthenolide as a representative inhibitor. As no compound with the specific designation "Znf207-IN-1" is currently documented in publicly available scientific literature, this analysis focuses on Parthenolide, a well-characterized natural product known to directly bind and inhibit ZNF207. The performance of Parthenolide is compared against two established chemotherapeutic agents, Paclitaxel and Doxorubicin, to provide a contextual understanding of its potential therapeutic window.
Executive Summary
Targeting ZNF207, a protein implicated in mitotic progression and cancer cell survival, presents a promising avenue for novel anticancer therapies. Parthenolide, a sesquiterpene lactone, has been identified as a direct inhibitor of ZNF207. This guide summarizes preclinical data to assess the therapeutic index of this inhibitory action. The analysis indicates that Parthenolide exhibits a degree of selectivity for cancer cells over normal cells in vitro and demonstrates in vivo anti-tumor activity. When compared to conventional chemotherapeutics like Paclitaxel and Doxorubicin, which are known for their narrow therapeutic indices, targeting ZNF207 with inhibitors like Parthenolide may offer a wider therapeutic window, though further optimization and investigation are required.
Data Presentation: Quantitative Comparison of Anti-Cancer Agents
The following tables summarize the in vitro efficacy and in vivo toxicity of Parthenolide in comparison to Paclitaxel and Doxorubicin. The therapeutic index (TI) is estimated from the ratio of a toxic dose (LD50 or MTD) to an effective dose (IC50), providing a preclinical measure of the drug's safety margin.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [1][2] |
| Parthenolide | MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1][2] |
| Parthenolide | A2058 | Melanoma | 20 | [1] |
| Parthenolide | Panc-1 | Pancreatic Cancer | 39 | |
| Parthenolide | HepG2 | Liver Cancer | 50.89 | |
| Paclitaxel | MCF-7 | Breast Cancer | 3.5 | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 | |
| Paclitaxel | SKBR3 | Breast Cancer | 4 | |
| Paclitaxel | BT-474 | Breast Cancer | 0.019 | |
| Paclitaxel | Various | Human Tumors | 0.0025 - 0.0075 | |
| Doxorubicin | A549 | Lung Cancer | 0.07 (70 nM) | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | |
| Doxorubicin | HepG2 | Liver Cancer | 12.18 | |
| Doxorubicin | HeLa | Cervical Cancer | 2.92 |
Table 2: In Vivo Toxicity in Mice
| Compound | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Citation |
| Parthenolide Derivative (LNCs) | Intravenous | 216 | 96 | |
| Paclitaxel (Taxol) | Intravenous | 19.5 - 31.3 | 12 - 20 | |
| Doxorubicin | Intravenous | 17 | - | |
| Doxorubicin | Intraperitoneal | 4.6 | - |
Table 3: Estimated Preclinical Therapeutic Index
| Compound | Estimated Therapeutic Index (LD50 / Average IC50) | Notes |
| Parthenolide | ~10 - 20 (based on derivative) | The therapeutic index is an estimation based on available preclinical data and can vary significantly depending on the cancer type and specific formulation. The IC50 values for Parthenolide show considerable variation across different cell lines. |
| Paclitaxel | ~5 - 10 | Paclitaxel exhibits a narrow therapeutic window, with toxicity and efficacy occurring in overlapping ranges of systemic drug exposure. |
| Doxorubicin | ~1 - 5 | Doxorubicin is known for its cardiotoxicity, which limits its cumulative dose and contributes to a narrow therapeutic index. |
Mechanism of Action and Signaling Pathway
Parthenolide exerts its anti-cancer effects primarily through the inhibition of ZNF207. ZNF207 is a crucial protein involved in the proper attachment of microtubules to kinetochores during mitosis. By inhibiting ZNF207, Parthenolide disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of action of Parthenolide via ZNF207 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Parthenolide, Paclitaxel, Doxorubicin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Supernatant Collection: After the treatment period, the plate is centrifuged, and the cell-free supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing a substrate for LDH and a tetrazolium salt is added to the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the colored formazan product is measured at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is calculated by subtracting the background absorbance from the absorbance of the treated samples. The percentage of cytotoxicity is determined by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).
In Vivo Toxicity Studies
1. Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or death.
-
Animal Model: Typically, healthy mice (e.g., BALB/c or C57BL/6) are used.
-
Dose Escalation: A range of doses of the test compound is administered to small groups of animals (e.g., 3-5 mice per group) via the intended clinical route (e.g., intravenous, intraperitoneal, or oral).
-
Observation: Animals are closely monitored for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >15-20%), or severe clinical signs of distress.
2. LD50 (Lethal Dose, 50%) Study
The LD50 is the dose of a substance that is lethal to 50% of the test animals.
-
Animal Model: Similar to MTD studies, mice or rats are commonly used.
-
Dosing: Graded doses of the test compound are administered to different groups of animals.
-
Observation: Animals are observed for a specific period (e.g., 14 days), and the number of mortalities in each dose group is recorded.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, which relates the dose to the percentage of mortality.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the therapeutic index and the decision-making process based on the experimental outcomes.
Caption: Workflow for determining the therapeutic index of a compound.
Caption: Decision-making flowchart for drug development based on therapeutic index.
Conclusion
The evaluation of Parthenolide as a ZNF207 inhibitor suggests a potentially favorable therapeutic index compared to conventional chemotherapeutics like Paclitaxel and Doxorubicin. Its demonstrated selectivity for cancer cells in vitro and anti-tumor activity in vivo, coupled with a potentially wider safety margin, underscore the promise of targeting ZNF207. However, it is crucial to acknowledge the limitations of this analysis, which relies on preclinical data from various sources and the use of Parthenolide as a proxy for a dedicated ZNF207 inhibitor. Further research, including the development of more potent and specific ZNF207 inhibitors and comprehensive preclinical and clinical studies, is necessary to fully elucidate the therapeutic potential of this target.
References
Znf207-IN-1: A Novel ZNF207 Inhibitor and its Potential in Combination Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The zinc finger protein ZNF207 has emerged as a compelling target in oncology due to its multifaceted roles in tumor progression, including the regulation of cancer stemness and modulation of the tumor immune microenvironment. The development of Znf207-IN-1 (also referred to as compound C16), a potent small-molecule inhibitor of ZNF207, represents a significant advancement in the ability to pharmacologically target this protein. This guide provides a comprehensive comparison of this compound's performance as a monotherapy and explores its potential in combination with other cancer drugs, supported by available preclinical data.
This compound: Single-Agent Efficacy in Glioma
Recent research has culminated in the discovery of this compound, a novel N-(anthracen-9-ylmethyl) benzamide derivative, as a potent and selective inhibitor of ZNF207.[1] Preclinical studies have demonstrated its significant anti-tumor activity in glioma models, highlighting its potential as a standalone therapeutic agent.
Quantitative Performance Data
The efficacy of this compound has been quantified through various in vitro and in vivo assays, as summarized in the tables below.
Table 1: In Vitro Activity of this compound in Glioma Cells
| Assay | Cell Line | IC50 Value | Reference |
| Sphere Formation Inhibition | U87 | 0.5 - 2.5 µM | [1] |
| Sphere Formation Inhibition | U251 | 0.5 - 2.5 µM | [1] |
| Cytotoxicity | U87 | 0.5 - 15 µM | [1] |
| Cytotoxicity | U251 | 0.5 - 15 µM | [1] |
| Binding Affinity (SPR) | ZNF207 Protein | KD = 67 nM |
Table 2: In Vivo Efficacy of this compound in Glioma Models
| Model Type | Treatment | Outcome | Reference |
| Subcutaneous Glioma Xenograft | This compound | Potent anti-tumor efficacy | |
| Orthotopic Glioma Xenograft | This compound | Efficient blood-brain barrier permeability and significant tumor growth inhibition |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Sphere Formation Assay:
-
U87 and U251 glioma cells were cultured in serum-free stem cell medium.
-
Cells were seeded in ultra-low attachment plates to promote sphere formation.
-
This compound was added at varying concentrations.
-
After a defined incubation period, the number and size of spheres were quantified to determine the IC50 for sphere formation inhibition.
Cytotoxicity Assay:
-
Glioma cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound.
-
Cell viability was assessed after 48-72 hours using a standard method such as MTT or CellTiter-Glo assay.
-
The IC50 for cytotoxicity was calculated from the dose-response curves.
In Vivo Xenograft Models:
-
Subcutaneous Model: Human glioma cells were injected subcutaneously into the flank of immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. Tumor volume was measured regularly throughout the study.
-
Orthotopic Model: Glioma cells were stereotactically implanted into the brain of immunocompromised mice. Treatment with this compound or vehicle was initiated after a set period. Tumor progression was monitored using bioluminescence imaging, and survival was a key endpoint.
The Rationale for Combination Therapies
While this compound shows promise as a monotherapy, the complexity and adaptability of cancer often necessitate combination treatment strategies. The known functions of ZNF207 provide a strong rationale for combining its inhibition with other therapeutic modalities, particularly immunotherapy.
ZNF207 Inhibition and Immune Checkpoint Blockade
Preclinical evidence strongly suggests that targeting ZNF207 can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD1 therapy. In a hepatocellular carcinoma (HCC) model, the genetic knockdown of ZNF207 led to a more favorable tumor immune microenvironment, characterized by increased CD8+ T-cell infiltration and reduced T-cell exhaustion.
Table 3: Preclinical Evidence for ZNF207 Inhibition in Combination with Anti-PD1 Therapy in HCC
| Experimental System | Combination | Key Findings | Reference |
| Immunocompetent Mouse Model of HCC | ZNF207 Knockdown + Anti-PD1 Antibody | Outstanding tumor suppression effect; Significantly increased infiltrating T-cells |
This synergistic effect is believed to be mediated by the downregulation of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway which is known to promote T-cell exhaustion.
Experimental Workflow for Evaluating Combination Therapy
The following workflow outlines a potential experimental design to validate the combination of this compound and anti-PD1 therapy in a relevant cancer model.
Conclusion and Future Directions
This compound is a promising novel cancer therapeutic agent with demonstrated single-agent efficacy in preclinical glioma models. While direct experimental data for its use in combination therapies is not yet available, the foundational role of its target, ZNF207, in immune evasion and potentially in resistance to other therapies, provides a strong rationale for its investigation in combination with immune checkpoint inhibitors and other targeted agents. Further preclinical studies are warranted to explore these combinations and to identify the cancer types most likely to benefit from this therapeutic strategy. The data presented in this guide offer a solid foundation for the design of such future investigations.
References
A Head-to-Head Comparison of Znf207 Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of currently identified inhibitors of Zinc Finger Protein 207 (ZNF207), a critical regulator of mitotic progression and a potential therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals interested in the function of ZNF207 and the development of novel cancer therapeutics.
Introduction to ZNF207
Zinc Finger Protein 207 (ZNF207), also known as BuGZ, is a multifaceted protein implicated in several essential cellular processes. It plays a crucial role in the spindle assembly checkpoint (SAC), ensuring the fidelity of chromosome segregation during mitosis.[1][2] ZNF207 stabilizes and facilitates the kinetochore localization of BUB3, a key component of the mitotic checkpoint complex.[1][2][3] Dysregulation of ZNF207 has been linked to chromosomal instability and is associated with various cancers. Beyond its role in mitosis, ZNF207 is also involved in the regulation of pluripotency and has been identified as a potential target in cancer therapy.
Direct vs. Indirect Inhibition of ZNF207
The inhibition of ZNF207 can be approached through two distinct mechanisms:
-
Direct Inhibition: This involves compounds that physically bind to ZNF207, directly modulating its activity. This is the most specific approach to targeting ZNF207.
-
Indirect Inhibition: This involves compounds that target upstream or downstream components of ZNF207-related pathways. While these can affect the cellular functions influenced by ZNF207, they do not directly interact with the protein itself.
Currently, the landscape of ZNF207 inhibitors is dominated by a single well-characterized direct inhibitor, Parthenolide, and several compounds that are proposed to act as indirect inhibitors.
Profile of a Direct ZNF207 Inhibitor: Parthenolide
Parthenolide, a sesquiterpene lactone derived from the feverfew plant, has been identified as a direct inhibitor of ZNF207.
Mechanism of Action:
Parthenolide acts as a covalent inhibitor of ZNF207. It forms a covalent bond with the Cysteine 54 (Cys54) residue within the zinc-finger domain of ZNF207. This modification directly interferes with the microtubule-binding ability of ZNF207, leading to defects in kinetochore-microtubule attachments and ultimately, mitotic arrest.
Quantitative Data:
While direct binding affinity data (e.g., Kd or Ki) for the Parthenolide-ZNF207 interaction is not yet publicly available, the biological effects of Parthenolide have been quantified in various cancer cell lines. It is important to note that the following IC50 values represent the concentration of Parthenolide required to inhibit cell proliferation by 50% and are not a direct measure of ZNF207 inhibition.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| A549 | Lung Carcinoma | 4.3 | |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| HUVEC | Endothelial Cells | 2.8 |
Indirectly Acting Compounds
Several compounds are listed as "ZNF207 inhibitors" by commercial suppliers. However, their mechanism of action is indirect, affecting pathways in which ZNF207 is involved. A direct comparison of their efficacy as ZNF207 inhibitors is not feasible without further research demonstrating a direct interaction.
| Compound | Primary Mechanism of Action | Relevance to ZNF207 |
| Olaparib | PARP inhibitor | ZNF207 is involved in DNA damage repair. |
| Palbociclib | CDK4/6 inhibitor | ZNF207 plays a role in cell cycle regulation. |
| Cisplatin | DNA cross-linking agent | Induces DNA damage, a process ZNF207 is involved in repairing. |
| Fluorouracil | Thymidylate synthase inhibitor | Affects DNA synthesis, indirectly impacting ZNF207's role in the cell cycle. |
| Doxorubicin | Topoisomerase II inhibitor | Induces DNA damage. |
| Nutlin-3 | MDM2-p53 interaction inhibitor | Influences cell cycle regulation and apoptosis. |
Signaling Pathways and Experimental Workflows
To understand the context of ZNF207 inhibition, it is crucial to visualize its role in cellular signaling and the experimental approaches used to study its inhibitors.
Experimental Protocols
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of ZNF207 inhibitors on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor (e.g., Parthenolide) for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
-
2. Identification of Direct Binding Partners using Click Chemistry and Mass Spectrometry
-
Objective: To identify the direct cellular targets of a covalent inhibitor like Parthenolide.
-
Methodology:
-
Synthesize a probe version of the inhibitor containing a clickable handle (e.g., an alkyne or azide group).
-
Treat cells with the inhibitor probe.
-
Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin) to the probe-bound proteins.
-
Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
Elute the bound proteins and digest them into peptides using trypsin.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
3. Immunofluorescence Microscopy for Subcellular Localization and Phenotypic Analysis
-
Objective: To visualize the effects of ZNF207 inhibition on mitotic progression and protein localization.
-
Methodology:
-
Grow cells on coverslips and treat them with the inhibitor.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies against proteins of interest (e.g., α-tubulin for microtubules, CREST for kinetochores).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing a DNA stain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope to assess spindle formation, chromosome alignment, and protein localization.
-
Conclusion
The field of ZNF207 inhibition is still in its early stages, with Parthenolide being the only well-characterized direct inhibitor to date. The available data strongly suggests that direct inhibition of ZNF207's microtubule-binding activity is a viable strategy for inducing mitotic arrest in cancer cells. Further research is needed to discover and characterize additional direct inhibitors of ZNF207 to enable more comprehensive head-to-head comparisons and to fully validate ZNF207 as a therapeutic target. The experimental protocols outlined in this guide provide a framework for the evaluation of novel ZNF207 inhibitors.
References
- 1. A microtubule-associated zinc finger protein, BuGZ, regulates mitotic chromosome alignment by ensuring Bub3 stability and kinetochore targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zfp207 is a Bub3 binding protein regulating meiotic chromosome alignment in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for the mitotic proteins Bub3 and BuGZ in transcriptional regulation of catalase-3 expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Znf207-IN-1: A Procedural Guide for Laboratory Professionals
Disclaimer: As a novel research compound, specific disposal protocols for Znf207-IN-1 are not publicly available. Therefore, this compound and any materials contaminated with it must be treated as hazardous waste of unknown toxicity. The following procedures are based on established best practices for the management of uncharacterized chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations.
I. Essential Safety and Handling Precautions
Given the unknown hazard profile of this compound, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE): When handling this compound in either pure form or in solution, the following minimum PPE is mandatory to prevent skin, eye, and respiratory exposure:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[1][2][3][4][5]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Additionally, wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to minimize inhalation risk.
II. Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of an uncharacterized compound is to treat it as hazardous and transfer it to trained professionals for final disposition.
Step 1: Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof container.
-
This container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a common choice for solid chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible waste container (e.g., a glass or HDPE bottle with a screw cap).
-
Crucially, do not mix this waste with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly permitted by your EHS department. Incompatible wastes can react dangerously.
-
Leave at least 10% of headspace in the container to allow for vapor expansion.
-
Step 2: Container Labeling
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution.
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The estimated concentrations or percentages of each component.
-
The date accumulation started.
-
The name of the Principal Investigator (PI) and the laboratory location.
-
Hazard characteristics, if known (in this case, "Unknown Hazard - Treat as Toxic").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within your laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the waste is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Disposal
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS team with all available information about the waste, including the information on the waste tag.
-
Never dispose of this compound down the drain or in the regular trash. This is a serious regulatory violation and can harm the environment.
III. Data Presentation for Waste Management
For an uncharacterized compound, providing detailed information to the EHS department is critical for safe handling and disposal. The following table outlines the necessary data to be recorded for your this compound waste stream.
| Parameter | Description | Example Entry |
| Chemical Name(s) | List all constituents of the waste. | This compound, Dimethyl Sulfoxide (DMSO) |
| Physical State | Solid, Liquid, or a mixture. | Liquid |
| Quantity | The total volume or mass of the waste in the container. | Approx. 750 mL |
| Concentration(s) | The estimated concentration or percentage of each chemical component. | This compound (~5 mg/mL), DMSO (99.5%) |
| pH (for liquids) | The approximate pH of the solution. This can be estimated with pH paper. | ~7.0 |
| Generation Date | The date the first amount of waste was added to the container. | 2025-11-28 |
| Known Hazards | List any known or suspected hazards. For novel compounds, state that hazards are not fully characterized. | Hazards unknown. Treat as toxic and handle with caution. |
| Laboratory Contact | The name of the Principal Investigator and the lab location. | Dr. Jane Doe, Building X, Room 123 |
IV. Experimental Protocols and Visual Workflow
No experimental protocol for the chemical neutralization or deactivation of this compound can be provided due to its uncharacterized nature. The only safe and compliant "protocol" is the procedural workflow for its collection, storage, and transfer to the EHS department.
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Znf207-IN-1
Disclaimer: No specific Safety Data Sheet (SDS) for Znf207-IN-1 is publicly available. The following guidance is based on general best practices for handling potent, novel small molecule inhibitors of unknown toxicity. Researchers must conduct a thorough, site-specific risk assessment before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment is required to determine the appropriate PPE for handling this compound.[1][2] The following table summarizes the recommended PPE based on general laboratory safety standards for handling potentially hazardous chemical compounds.
| Protection Type | Equipment | Purpose | Procedural Application |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a splash hazard.[1][3][4] | To protect the eyes and face from splashes, aerosols, and solid particulates. | Required for all procedures involving this compound, including weighing, dissolving, and any experimental use. |
| Hand Protection | Disposable nitrile gloves (minimum of two pairs recommended for "double gloving"). | To prevent skin contact with the compound. | Required for all handling procedures. Gloves should be changed immediately if contaminated. |
| Body Protection | A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown is recommended. | To protect skin and personal clothing from contamination. | Required for all procedures. Lab coats should be laundered regularly and separately from personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if working with the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. | To prevent inhalation of the compound. | Recommended when weighing the solid compound or when the potential for aerosolization exists. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. | To protect feet from spills and falling objects. | Required at all times when working in the laboratory. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the packing slip.
-
Store the compound according to the manufacturer's recommendations. For this compound, storage at -20°C for one month or -80°C for six months is recommended for the stock solution.
Stock Solution Preparation:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the compound to create a stock solution.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use:
-
When diluting the stock solution to working concentrations, perform the task in a chemical fume hood or a biological safety cabinet, depending on the experimental context (e.g., cell culture).
-
Use appropriate PPE throughout the experiment.
-
Avoid the generation of aerosols.
Decontamination:
-
Wipe down all work surfaces (fume hood, benchtop) with a suitable decontaminating solution (e.g., 70% ethanol followed by a surface cleaner) after each use.
-
Decontaminate all equipment that has come into contact with this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, disposable gowns, pipette tips) should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound (e.g., unused stock solutions, experimental media) should be collected in a sealed and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
